3-Bromo-6-methoxy-2-methyl-5-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methoxy-6-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-4-5(8)3-6(10(11)12)7(9-4)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVXYSCNTSWXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)OC)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444440 | |
| Record name | 3-BROMO-6-METHOXY-2-METHYL-5-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186413-76-3 | |
| Record name | 3-Bromo-6-methoxy-2-methyl-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186413-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-BROMO-6-METHOXY-2-METHYL-5-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3-Bromo-6-methoxy-2-methyl-5-nitropyridine
CAS Number: 186413-76-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-methoxy-2-methyl-5-nitropyridine is a substituted pyridine derivative that serves as a key intermediate in synthetic organic chemistry. Its unique structural arrangement, featuring a bromine atom, a methoxy group, a methyl group, and a nitro group on the pyridine ring, provides multiple reactive sites. This functionality makes it a valuable building block in the synthesis of more complex heterocyclic compounds, particularly in the field of medicinal chemistry for the development of kinase inhibitors and other bioactive molecules. The electron-withdrawing nature of the nitro group and the presence of the bromine atom offer versatile handles for various chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 186413-76-3 | [1] |
| Molecular Formula | C₇H₇BrN₂O₃ | |
| Molecular Weight | 247.05 g/mol | |
| Appearance | Likely a solid | |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis
General Synthetic Workflow
The synthesis of substituted nitropyridines often involves a multi-step process. A generalized workflow for obtaining the target molecule is proposed below.
References
Molecular Weight of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine: A Technical Guide
For researchers, scientists, and professionals in drug development, the precise determination of a compound's molecular weight is a foundational requirement for a multitude of applications, from reaction stoichiometry to analytical standard preparation. This technical guide provides a detailed breakdown of the molecular weight of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine, including the underlying atomic weights and a protocol for its experimental verification.
Molecular Formula and Structure
The chemical structure of this compound corresponds to the molecular formula: C₇H₇BrN₂O₃ .[1] This formula dictates that a single molecule of the compound is composed of seven carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and three oxygen atoms.
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all constituent atoms in the molecule. The standard atomic weights of the individual elements are provided by the International Union of Pure and Applied Chemistry (IUPAC).
| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 7 | 1.008 | 7.056 |
| Bromine | Br | 1 | 79.904[2][3][4][5] | 79.904 |
| Nitrogen | N | 2 | 14.007[6][7][8] | 28.014 |
| Oxygen | O | 3 | 15.999[9][10][11] | 47.997 |
| Total | 247.048 |
Based on these atomic weights, the calculated molecular weight of this compound is 247.05 g/mol .[1][12]
Experimental Verification Protocol: Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is the most common and accurate method for determining the molecular weight of a compound.
Objective: To experimentally verify the molecular weight of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Procedure:
-
Sample Preparation:
-
Dissolve a small quantity (typically <1 mg) of this compound in a suitable solvent (e.g., acetonitrile, methanol) to a final concentration of approximately 1 µg/mL.
-
The solvent choice should be compatible with the ionization technique being used.
-
-
Ionization:
-
Introduce the sample solution into the mass spectrometer.
-
Utilize an appropriate soft ionization technique to minimize fragmentation and maximize the abundance of the molecular ion. Electrospray ionization (ESI) is a common choice for this type of molecule.
-
-
Mass Analysis:
-
The ionized molecules are guided into the mass analyzer.
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Analysis:
-
The detector records the abundance of ions at each m/z value.
-
The resulting mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).
-
The m/z value of the molecular ion peak will provide the experimental molecular weight. Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, a characteristic isotopic pattern with two major peaks separated by approximately 2 m/z units will be observed, confirming the presence of a single bromine atom.[2]
-
Logical Workflow for Molecular Weight Calculation
The following diagram illustrates the logical steps involved in calculating the molecular weight of a chemical compound.
Caption: Logical workflow for calculating molecular weight.
References
- 1. This compound | 186413-76-3 [chemicalbook.com]
- 2. Bromine - Wikipedia [en.wikipedia.org]
- 3. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 5. byjus.com [byjus.com]
- 6. Nitrogen - Wikipedia [en.wikipedia.org]
- 7. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 9. Oxygen - Wikipedia [en.wikipedia.org]
- 10. princeton.edu [princeton.edu]
- 11. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 12. echemi.com [echemi.com]
An In-depth Technical Guide to 3-Bromo-6-methoxy-2-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data for 3-Bromo-6-methoxy-2-methyl-5-nitropyridine is limited in publicly available literature. This guide provides a summary of available information and supplements it with data from closely related compounds for illustrative purposes. All data derived from analogous compounds is clearly indicated.
Core Chemical Properties
This compound is a substituted pyridine derivative. Its structure incorporates several functional groups that influence its chemical reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and drug development.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₇H₇BrN₂O₃ | [1][2] |
| Molecular Weight | 247.05 g/mol | [1][2] |
| CAS Number | 186413-79-3, 186413-76-3 | [3][4] |
| Appearance | Solid (predicted) | General knowledge on similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water (predicted for a similar compound) | [5] |
Note: One source incorrectly lists the molecular formula as C₇H₁₀N₂O.[3]
Synthesis and Reactivity
The reactivity of this compound is dictated by its functional groups. The nitro group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The bromine atom can be displaced by various nucleophiles or participate in cross-coupling reactions, such as the Suzuki coupling, which is a common method for forming carbon-carbon bonds in the synthesis of complex organic molecules.[7]
Generic Experimental Protocol for the Synthesis of a Substituted Nitropyridine
The following is a generalized protocol for the synthesis of a bromo-methoxy-nitropyridine derivative, based on procedures for similar compounds. This is an illustrative example and would require optimization for the specific synthesis of this compound.
-
Nitration: A solution of the corresponding 3-bromo-6-methoxy-2-methylpyridine in concentrated sulfuric acid is cooled in an ice bath. A mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the low temperature. The reaction is stirred for several hours and then carefully poured onto ice. The resulting precipitate is filtered, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
Structural Characterization
Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.
-
¹H NMR: Would show characteristic signals for the aromatic proton on the pyridine ring, the methyl protons, and the methoxy protons. The chemical shifts would be influenced by the positions of the bromo and nitro substituents.
-
¹³C NMR: Would provide information on the carbon skeleton of the molecule.
-
Mass Spectrometry: Would confirm the molecular weight of the compound. For 5-bromo-2-methoxy-3-nitropyridine, a similar compound, the mass spectrum (ESI, positive ion mode) shows a peak at m/z: 233.0 [M + H]⁺.[6]
Potential Applications in Drug Development
Substituted nitropyridines are important intermediates in the synthesis of various biologically active molecules. They have been investigated for a range of therapeutic areas due to their ability to act as scaffolds for the development of enzyme inhibitors and receptor modulators. The specific biological activity of this compound has not been reported, but its structural motifs are present in compounds with known pharmacological properties.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the SDS of similar compounds like 3-bromo-2-methoxy-5-nitropyridine, the following precautions should be taken:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.
Experimental and Logical Workflows
The following diagrams illustrate generalized workflows for the synthesis, characterization, and potential biological screening of a novel compound like this compound.
References
- 1. keyorganics.net [keyorganics.net]
- 2. echemi.com [echemi.com]
- 3. This compound | CAS 186413-79-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound | 186413-76-3 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed, step-by-step synthesis pathway for 3-bromo-6-methoxy-2-methyl-5-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on established chemical transformations, with protocols adapted from analogous reactions reported in the scientific literature.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process commencing with the commercially available starting material, 2-hydroxy-6-methylpyridine. The pathway involves four key transformations: nitration, chlorination, methoxylation, and finally, bromination to yield the target compound. The regioselectivity of the nitration and bromination steps is critical and is directed by the activating and deactivating effects of the substituents on the pyridine ring.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are based on established methodologies for similar pyridine derivatives and may require optimization for specific laboratory conditions.
Step 1: Nitration of 2-Hydroxy-6-methylpyridine
This initial step introduces a nitro group onto the pyridine ring. The hydroxyl and methyl groups on the starting material direct the nitration to the 5-position.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cautiously add 2-hydroxy-6-methylpyridine (1.0 eq) to concentrated sulfuric acid (4.0 eq) while cooling in an ice bath to maintain a temperature below 10 °C.
-
Once the starting material is completely dissolved, a pre-cooled mixture of concentrated nitric acid (1.2 eq) and concentrated sulfuric acid (2.0 eq) is added dropwise, ensuring the reaction temperature does not exceed 15 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.
-
The reaction is then carefully quenched by pouring it onto crushed ice.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford 2-hydroxy-6-methyl-5-nitropyridine.
Step 2: Chlorination of 2-Hydroxy-6-methyl-5-nitropyridine
The hydroxyl group of the nitrated intermediate is converted to a chloro group, which is a better leaving group for the subsequent nucleophilic substitution.
Experimental Protocol:
-
In a flask equipped with a reflux condenser and a calcium chloride drying tube, a mixture of 2-hydroxy-6-methyl-5-nitropyridine (1.0 eq) and phosphorus oxychloride (POCl3, 5.0 eq) is prepared.
-
The mixture is heated to reflux (approximately 110-120 °C) and maintained at this temperature for 3-4 hours.
-
After cooling to room temperature, the excess POCl3 is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
The resulting solid is collected by filtration, washed with cold water, and dried to yield 2-chloro-6-methyl-5-nitropyridine.
Step 3: Methoxylation of 2-Chloro-6-methyl-5-nitropyridine
A nucleophilic aromatic substitution reaction is performed to replace the chloro group with a methoxy group.
Experimental Protocol:
-
A solution of sodium methoxide is prepared by carefully dissolving sodium metal (1.2 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
The 2-chloro-6-methyl-5-nitropyridine (1.0 eq) is dissolved in anhydrous methanol and added to the sodium methoxide solution.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 6-methoxy-2-methyl-5-nitropyridine.
Step 4: Bromination of 6-Methoxy-2-methyl-5-nitropyridine
The final step is the electrophilic bromination of the pyridine ring to introduce the bromine atom at the 3-position. The methoxy and methyl groups are activating, while the nitro group is deactivating and meta-directing. The ortho, para-directing influence of the methoxy group is expected to direct the bromine to the 3-position.
Experimental Protocol:
-
Dissolve 6-methoxy-2-methyl-5-nitropyridine (1.0 eq) in glacial acetic acid.
-
To this solution, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Quantitative Data
The following table summarizes the expected molecular weights of the intermediates and the final product. The yields are estimates based on analogous reactions reported in the literature and may vary.
| Step | Starting Material | Product | Molecular Weight ( g/mol ) of Product | Estimated Yield (%) |
| 1 | 2-Hydroxy-6-methylpyridine | 2-Hydroxy-6-methyl-5-nitropyridine | 154.12 | 70-80 |
| 2 | 2-Hydroxy-6-methyl-5-nitropyridine | 2-Chloro-6-methyl-5-nitropyridine | 172.57 | 80-90 |
| 3 | 2-Chloro-6-methyl-5-nitropyridine | 6-Methoxy-2-methyl-5-nitropyridine | 168.15 | 75-85 |
| 4 | 6-Methoxy-2-methyl-5-nitropyridine | This compound | 247.05 | 60-70 |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for a single step in the synthesis, from reaction setup to product isolation.
Caption: General experimental workflow for a typical synthesis step.
Disclaimer: This guide is intended for informational purposes for qualified researchers. All experimental work should be conducted in a well-equipped laboratory with appropriate safety precautions. The provided protocols may require optimization.
An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. This document outlines a plausible multi-step synthetic pathway, detailing the necessary starting materials, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a three-step process commencing with the commercially available 2-Hydroxy-6-methylpyridine. The synthetic route involves an initial methylation, followed by a regioselective nitration, and a final bromination to yield the target compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in tables for clarity and ease of comparison.
Step 1: Synthesis of 2-Methoxy-6-methylpyridine
The initial step involves the O-methylation of 2-hydroxy-6-methylpyridine. This is a standard procedure that can be accomplished using a variety of methylating agents.
Experimental Protocol:
-
To a solution of 2-hydroxy-6-methylpyridine in an appropriate solvent (e.g., methanol or tetrahydrofuran), add a suitable base (e.g., sodium hydroxide or potassium carbonate) and stir at room temperature.
-
Cool the mixture in an ice bath and add dimethyl sulfate dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure 2-methoxy-6-methylpyridine.
Table 1: Reagents and Conditions for the Synthesis of 2-Methoxy-6-methylpyridine
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 2-Hydroxy-6-methylpyridine | 1.0 eq | Starting Material |
| Dimethyl Sulfate | 1.1 - 1.5 eq | Methylating Agent |
| Sodium Hydroxide | 1.2 - 2.0 eq | Base |
| Solvent | - | Methanol or THF |
| Temperature | 0 °C to Room Temp. | - |
| Reaction Time | 4 - 12 hours | Monitored by TLC |
| Typical Yield | 85 - 95% | - |
Step 2: Synthesis of 6-Methoxy-2-methyl-5-nitropyridine
The second step is the regioselective nitration of 2-methoxy-6-methylpyridine. The electron-donating methoxy and methyl groups direct the electrophilic substitution to the 3- and 5-positions. Due to steric hindrance from the methyl group at the 2-position, nitration is expected to predominantly occur at the 5-position.
Experimental Protocol:
-
To a cooled mixture of concentrated sulfuric acid, add 2-methoxy-6-methylpyridine dropwise while maintaining the temperature below 10 °C.
-
To this solution, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 15 °C.
-
After the addition, stir the reaction mixture at room temperature for a specified period (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude 6-methoxy-2-methyl-5-nitropyridine.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Table 2: Reagents and Conditions for the Synthesis of 6-Methoxy-2-methyl-5-nitropyridine
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 2-Methoxy-6-methylpyridine | 1.0 eq | Starting Material |
| Concentrated Nitric Acid | 1.1 - 1.5 eq | Nitrating Agent |
| Concentrated Sulfuric Acid | - | Solvent and Catalyst |
| Temperature | 0 - 15 °C | - |
| Reaction Time | 2 - 6 hours | Monitored by TLC |
| Typical Yield | 70 - 85% | - |
Step 3: Synthesis of this compound
The final step is the bromination of the nitrated intermediate. The presence of the electron-withdrawing nitro group at the 5-position deactivates the ring towards electrophilic substitution but directs the incoming electrophile to the 3-position. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.
Experimental Protocol:
-
Dissolve 6-methoxy-2-methyl-5-nitropyridine in a suitable solvent (e.g., acetonitrile or chloroform).
-
Add N-bromosuccinimide (NBS) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction may be initiated with a radical initiator like AIBN or by exposure to light.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the succinimide byproduct by filtration.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Table 3: Reagents and Conditions for the Synthesis of this compound
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 6-Methoxy-2-methyl-5-nitropyridine | 1.0 eq | Starting Material |
| N-Bromosuccinimide (NBS) | 1.05 - 1.2 eq | Brominating Agent |
| Solvent | - | Acetonitrile or Chloroform |
| Temperature | Reflux | - |
| Reaction Time | 2 - 8 hours | Monitored by TLC |
| Typical Yield | 60 - 80% | - |
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow from starting materials to the final product, including key reagents and intermediate compounds.
Caption: Logical workflow of the synthesis process.
This guide provides a foundational understanding of the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) for all chemicals used and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions provided are illustrative and may require optimization for specific laboratory setups and scales.
An In-depth Technical Guide on the ¹H NMR Spectral Data of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected ¹H Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Bromo-6-methoxy-2-methyl-5-nitropyridine. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from analogous structures. It also outlines a comprehensive experimental protocol for the acquisition of such data.
Predicted ¹H NMR Spectral Data
The chemical structure of this compound contains three distinct proton environments: a single aromatic proton on the pyridine ring, the protons of the methoxy group, and the protons of the methyl group. The predicted chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The strongly electron-withdrawing nitro group is expected to significantly deshield the lone aromatic proton (H-4), shifting it downfield. The methoxy and methyl groups will appear in their characteristic regions.
Below is a summary of the predicted ¹H NMR data.
| Assigned Proton | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration |
| H-4 (aromatic) | 8.0 - 8.5 | Singlet (s) | 1H |
| -OCH₃ (methoxy) | 4.0 - 4.2 | Singlet (s) | 3H |
| -CH₃ (methyl) | 2.5 - 2.7 | Singlet (s) | 3H |
Molecular Structure and Proton Environments
The molecular structure of this compound is depicted below, with the key proton environments highlighted.
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a standard protocol for acquiring the ¹H NMR spectrum of a small organic molecule like this compound.
3.1. Sample Preparation
-
Weigh approximately 5-25 mg of the solid sample.[1]
-
Dissolve the sample in a suitable deuterated solvent (0.6-0.7 mL), such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a small vial.[1] DMSO-d₆ is often a good choice for nitro-substituted aromatic compounds due to its excellent solubilizing properties.
-
Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration.[1]
-
Cap the NMR tube securely.
3.2. Instrumentation and Data Acquisition
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
-
Nucleus: ¹H
-
Pulse Width: A 45° pulse is typically used for standard 1D ¹H NMR experiments to allow for a shorter relaxation delay.[2]
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 16-64, depending on the sample concentration.
-
Temperature: Standard probe temperature (e.g., 298 K).
3.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Experimental and Data Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.
References
An In-depth Technical Guide to the Predicted ¹³C NMR Spectrum of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis and prediction of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for the compound 3-Bromo-6-methoxy-2-methyl-5-nitropyridine. Due to the absence of experimentally acquired spectral data for this specific molecule in publicly available literature, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects, to forecast the chemical shifts of the carbon atoms within the pyridine ring and its substituents. This guide is intended to serve as a valuable resource for the structural elucidation and characterization of this and structurally related compounds.
Predicted ¹³C NMR Spectral Data
The chemical shifts for the carbon atoms of this compound have been predicted based on the known ¹³C NMR data for pyridine and the additive effects of the bromo, methoxy, methyl, and nitro substituents. The chemical shifts of neat pyridine are C2/C6: 149.7 ppm, C3/C5: 123.5 ppm, and C4: 135.7 ppm.[1][2][3] Substituent chemical shifts (SCS) derived from substituted benzenes are used as a first-order approximation.[4][5][6][7]
The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | ~158 |
| C3 | ~118 |
| C4 | ~138 |
| C5 | ~135 |
| C6 | ~160 |
| -CH₃ | ~20 |
| -OCH₃ | ~55 |
Methodology for Chemical Shift Prediction
The prediction of the ¹³C NMR chemical shifts was performed using the principle of substituent additivity. The established chemical shifts of pyridine were used as the base values. The substituent chemical shifts (SCS) for the bromo, methoxy, methyl, and nitro groups, primarily derived from studies on substituted benzenes, were then systematically added to the corresponding carbon atoms of the pyridine ring.
Substituent Effects on Pyridine Ring Carbons:
Detailed Experimental Protocol for ¹³C NMR Data Acquisition
The following protocol outlines a comprehensive procedure for acquiring a high-quality ¹³C NMR spectrum of this compound.
3.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
3.2. NMR Spectrometer Setup
-
Instrument: A modern NMR spectrometer with a field strength of at least 400 MHz for ¹H is recommended for good sensitivity and dispersion in the ¹³C spectrum.
-
Probe Tuning: Tune and match the NMR probe to the ¹³C frequency to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is crucial for high-resolution spectra.
3.3. ¹³C NMR Data Acquisition Parameters
The following are typical acquisition parameters for a standard proton-decoupled ¹³C NMR experiment:
| Parameter | Recommended Value |
| Pulse Program | zgpg30 or similar with proton decoupling |
| Spectral Width (SW) | 0 - 220 ppm |
| Number of Scans (NS) | 1024 - 4096 (or more, depending on sample concentration) |
| Relaxation Delay (D1) | 2 seconds |
| Acquisition Time (AQ) | 1 - 2 seconds |
| Temperature | 298 K (25 °C) |
3.4. Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of all observed peaks.
Experimental and Data Processing Workflow:
This guide provides a robust framework for understanding and predicting the ¹³C NMR spectrum of this compound, as well as a detailed protocol for its experimental acquisition. The predicted chemical shifts serve as a valuable starting point for spectral assignment upon experimental verification.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Substituted Nitropyridines
Introduction
The pyridine ring is a fundamental scaffold in medicinal chemistry, with approximately 14% of N-heterocyclic drugs approved by the FDA containing this moiety as of 2021.[1] Among its many derivatives, substituted nitropyridines are particularly significant. They serve as versatile precursors and key intermediates in the synthesis of a wide range of biologically active molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[1][2] Aromatic nitro compounds play a unique role in the development of pharmaceuticals, making the nitropyridine core a subject of ongoing interest.[3]
The journey of a drug candidate from discovery to a viable therapeutic is heavily dictated by its physicochemical properties. Characteristics such as lipophilicity (logP/logD), ionization constant (pKa), aqueous solubility, and thermal stability govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4] A thorough understanding and early characterization of these properties are therefore not just beneficial but essential for rational drug design, enabling the optimization of pharmacokinetic and pharmacodynamic outcomes. This guide provides an in-depth overview of the core physicochemical properties of substituted nitropyridines, detailed experimental protocols for their determination, and a summary of their impact on the drug development process.
Key Physicochemical Properties & Their Relevance
The optimization of a lead compound into a drug candidate requires a delicate balance of several physicochemical parameters.
Lipophilicity (logP & logD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of a drug's behavior.[5] It is most commonly expressed as the partition coefficient (logP) for non-ionizable compounds or the distribution coefficient (logD) for ionizable compounds at a specific pH.[6]
-
Relevance in Drug Development : Lipophilicity profoundly influences a drug's ability to cross biological membranes, its binding to plasma proteins, its volume of distribution, and its interaction with metabolic enzymes. According to Lipinski's Rule of 5, an orally available drug typically has a logP value of less than 5.[5] For drugs targeting the central nervous system (CNS), a logP value around 2 is often considered ideal to facilitate crossing the blood-brain barrier.[7] However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[7]
Ionization Constant (pKa)
The pKa is the pH at which a compound exists in an equal mixture of its protonated and deprotonated forms. Since most drugs contain ionizable functional groups, their charge state at physiological pH (typically 7.4) is dictated by their pKa.
-
Relevance in Drug Development : The ionization state of a drug affects its solubility, permeability, and binding to its biological target.[8] Generally, the uncharged form of a drug is more lipophilic and can more readily diffuse across cell membranes, while the charged form is often more water-soluble and can interact more strongly with polar targets through ionic interactions.[8] Understanding the pKa is crucial for predicting a drug's behavior in different compartments of the body, such as the stomach (acidic) versus the intestine (neutral/alkaline), and for developing suitable formulations.[6]
Aqueous Solubility
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. It is a fundamental property that affects a drug's entire ADME profile.
-
Relevance in Drug Development : For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[9] Early assessment of solubility allows for the implementation of formulation strategies, such as salt formation or the use of co-solvents, to improve a compound's dissolution characteristics.
Thermal Stability
Thermal stability refers to the stability of a compound when exposed to heat. It is typically assessed using techniques like Differential Scanning Calorimetry (DSC), which measures heat flow to or from a sample as a function of temperature.
-
Relevance in Drug Development : The thermal properties of an active pharmaceutical ingredient (API) are critical for manufacturing, processing, and storage. DSC analysis can identify melting points, decomposition temperatures, and polymorphic transitions.[4] Polymorphs, which are different crystalline forms of the same compound, can have different solubilities and stabilities, directly impacting the drug's efficacy and shelf-life. Ensuring the correct and most stable polymorphic form is used is a key aspect of quality control.
Data Summary of Substituted Nitropyridines
The systematic characterization of a series of analogs is crucial for building structure-property relationships. The table below is presented as a template for summarizing key physicochemical data for substituted nitropyridines. Due to the scarcity of aggregated experimental data in publicly available literature, this table should be populated with values determined using the standardized protocols outlined in the following section.
| Compound Name | Structure | pKa | logP | Aqueous Solubility (mg/mL) | Melting Point (°C) |
| 2-Nitropyridine | C₅H₄N₂O₂ | N/A | N/A | N/A | 69-71 |
| 3-Nitropyridine | C₅H₄N₂O₂ | N/A | N/A | N/A | 36-41 |
| 4-Nitropyridine N-oxide | C₅H₄N₂O₃ | N/A | N/A | N/A | 158-160 |
| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | N/A | N/A | N/A | 51-54 |
| 2-Amino-5-nitropyridine | C₅H₅N₃O₂ | N/A | N/A | N/A | 188-190 |
| 2-Methyl-3-nitropyridine | C₆H₆N₂O₂ | N/A | N/A | N/A | N/A |
Experimental Protocols
Standardized protocols are essential for generating high-quality, comparable data. The following sections detail the methodologies for determining the core physicochemical properties.
Determination of pKa by Potentiometric Titration
This method determines the pKa by monitoring pH changes in a solution of the compound upon the incremental addition of a titrant (acid or base).
Methodology:
-
Preparation of Solutions :
-
Prepare a 1 mM sample solution of the nitropyridine derivative in an appropriate solvent (e.g., water, or a co-solvent system like methanol/water if solubility is low).
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) titrant solutions.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.
-
-
Calibration : Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.
-
Titration Procedure :
-
Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.
-
Add KCl solution to maintain a constant ionic strength.
-
Immerse the calibrated pH electrode into the solution.
-
If the compound is a base, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.
-
Titrate the solution by adding small, precise increments of 0.1 M NaOH. After each addition, allow the pH to stabilize before recording the reading and the total volume of titrant added.
-
Continue the titration until the pH reaches approximately 12-12.5.
-
If the compound is an acid, titrate with 0.1 M HCl.
-
-
Data Analysis :
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV).
-
Perform a minimum of three titrations for each compound and report the average pKa value with the standard deviation.
-
Determination of logP by Shake-Flask Method
This is the "gold standard" method for measuring the partition coefficient between n-octanol and water.
Methodology:
-
Phase Preparation :
-
Mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD determination) in a separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely before use.
-
-
Sample Preparation :
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial. The final concentration of the test compound should be low enough to avoid saturation in either phase.
-
-
Partitioning :
-
Shake the vial for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.
-
Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
-
Quantification :
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation :
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
The logP (or logD) is the base-10 logarithm of P.
-
Repeat the experiment at least three times to ensure reproducibility.
-
Determination of Thermal Properties by DSC
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal transitions.
Methodology:
-
Sample Preparation : Accurately weigh a small amount of the solid nitropyridine sample (typically 2-5 mg) into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.
-
Instrument Setup :
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.
-
-
Thermal Program :
-
Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) up to a temperature beyond its melting or decomposition point.
-
-
Data Analysis :
-
The output is a thermogram plotting heat flow versus temperature.
-
Melting Point (Tm) : An endothermic peak (a dip in the curve) indicates melting. The peak temperature is typically reported as the melting point.
-
Decomposition : A broad or sharp endothermic or exothermic event following the melt may indicate decomposition.
-
Polymorphism : The presence of multiple melting peaks or recrystallization events (exothermic peaks) before the final melt can indicate the presence of different polymorphic forms.
-
Visualizing Workflows and Relationships
Diagrams can clarify complex experimental procedures and conceptual frameworks, aiding in understanding and execution.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 6. acdlabs.com [acdlabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. thesolubilitycompany.com [thesolubilitycompany.com]
- 9. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine, a substituted pyridine derivative of interest in chemical synthesis and drug discovery. Due to the limited availability of specific experimental solubility data for this compound in public literature, this document provides a comprehensive overview of its known physicochemical properties and outlines detailed, standardized experimental protocols for determining its solubility in organic solvents. Furthermore, a logical workflow for solubility assessment is presented. This guide is intended to be a valuable resource for researchers, enabling them to systematically approach the solubility characterization of this compound and similar molecules.
Introduction
Physicochemical Properties
A summary of the available physicochemical properties of this compound is presented in Table 1. These properties can offer initial insights into its potential solubility behavior based on the principle of "like dissolves like." For instance, the presence of polar functional groups (nitro, methoxy) and a halogen suggests potential solubility in a range of polar and non-polar organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 186413-79-3 | [1] |
| Molecular Formula | C₇H₇BrN₂O₃ | ChemScene |
| Molecular Weight | 247.05 g/mol | ChemScene |
| Appearance | Solid (predicted) | General chemical knowledge |
| Polar Surface Area (TPSA) | 65.26 Ų | ChemScene |
| logP (Predicted) | 2.06932 | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
| Hydrogen Bond Acceptors | 4 | ChemScene |
| Rotatable Bonds | 2 | ChemScene |
Note: Some properties are based on computational predictions and should be confirmed by experimental data.
Experimental Protocols for Solubility Determination
The following are standard and widely accepted methods for experimentally determining the solubility of a solid compound in an organic solvent.
Isothermal Saturation Method (Shake-Flask Method)
This gravimetric method is considered the "gold standard" for solubility determination due to its accuracy and directness.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene).
-
"Excess" is ensured by the presence of undissolved solid material at the bottom of the vial after equilibration.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant-temperature bath or shaker (e.g., at 25°C and 37°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the constant temperature to let the undissolved solid settle.
-
Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant.
-
Evaporate the solvent from the supernatant under controlled conditions (e.g., using a rotary evaporator or by gentle heating under a stream of nitrogen).
-
Weigh the remaining solid residue.
-
-
Calculation of Solubility:
-
Solubility (in g/L) = (Mass of residue in g) / (Volume of supernatant in L)
-
Solubility can also be expressed in other units, such as mol/L, by converting the mass using the compound's molecular weight.
-
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in a large number of solvents, automated HTS methods are often employed.
Methodology (Example using 96-well plates):
-
Sample Preparation:
-
Dispense a known amount of this compound into each well of a 96-well filter plate.
-
Add a precise volume of different organic solvents to each well.
-
-
Equilibration:
-
Seal the plate and shake at a constant temperature for a set period (e.g., 2-24 hours).
-
-
Phase Separation:
-
Filter the saturated solutions into a corresponding 96-well collection plate using a vacuum manifold or centrifugation.
-
-
Analysis:
-
Analyze the concentration of the compound in each well of the collection plate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
-
Quantification:
-
Determine the concentration of the compound in each solvent by comparing the analytical response to a standard calibration curve.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a systematic approach to assessing the solubility of a compound like this compound.
References
Stability and Storage of Brominated Nitropyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brominated nitropyridines are a critical class of heterocyclic building blocks in organic synthesis, finding extensive application in medicinal chemistry and materials science. The presence of both a bromine atom and a nitro group on the pyridine ring imparts unique electronic properties, rendering them versatile synthons but also susceptible to degradation under various environmental conditions. Understanding the stability and requisite storage conditions of these compounds is paramount for ensuring their quality, efficacy in synthetic transformations, and the safety of laboratory personnel. This technical guide provides a comprehensive overview of the stability of brominated nitropyridines, summarizing available quantitative data, detailing experimental protocols for stability assessment, and visualizing potential degradation pathways.
Chemical and Physical Properties
Brominated nitropyridines are typically crystalline solids with a pale yellow to light brown appearance at room temperature.[1] Their solubility is generally limited in water but good in organic solvents such as chloroform and methanol.[1] The physical and chemical properties of a representative compound, 5-bromo-2-nitropyridine, are summarized in Table 1.
Table 1: Physical and Chemical Properties of 5-Bromo-2-nitropyridine
| Property | Value | References |
| Molecular Formula | C₅H₃BrN₂O₂ | [1] |
| Molecular Weight | 202.99 g/mol | [1] |
| Melting Point | 148-150 °C | [1] |
| Boiling Point | 292.3±20.0 °C (Predicted) | [1] |
| Density | 1.833±0.06 g/cm³ (Predicted) | [1] |
| Appearance | Pale yellow to light brown crystalline solid | [1] |
| Solubility | Sparingly soluble in water; Soluble in chloroform and methanol | [1] |
Stability Profile
The stability of brominated nitropyridines is influenced by several factors, including temperature, light, and humidity. While specific quantitative stability data for this class of compounds is limited in publicly available literature, general principles and data from structurally related compounds provide valuable insights.
Thermal Stability
Brominated nitropyridines are generally stable at ambient temperatures but can decompose at elevated temperatures.[2] The nitro group significantly influences the thermal properties of the pyridine backbone, often making the molecule energetic.[3] The thermal stability of energetic materials is a critical parameter for their safe handling and storage.[4]
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods for evaluating thermal stability.[4] DSC measures the heat flow associated with thermal transitions, such as melting and decomposition, while TGA measures changes in mass as a function of temperature.
Due to the limited public data on brominated nitropyridines, the thermal decomposition data for a structurally related compound, 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), is presented in Table 2 as a surrogate to understand the potential thermal behavior.[4]
Table 2: Thermal Decomposition Data for 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO)
| Parameter | Value |
| Onset Decomposition Temperature (Tonset) | 280 °C |
| Peak Decomposition Temperature (Tpeak) | 295 °C |
| Mass Loss at Tpeak | ~55% |
Data for ANPyO is used as a surrogate due to the lack of specific public data on brominated nitropyridines.[4]
The primary thermal decomposition pathway for nitroaromatic compounds is believed to involve the cleavage of the C-NO₂ bond and isomerization to a nitrite, followed by the rapid cleavage of the O-NO bond.[5]
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine with various aryl and heteroaryl boronic acids. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1][2][3] This protocol offers a starting point for the synthesis of a diverse range of 3-aryl-6-methoxy-2-methyl-5-nitropyridine derivatives, which are valuable intermediates in drug discovery and development. The presence of an electron-withdrawing nitro group on the pyridine ring can influence the reactivity of the substrate, making careful optimization of reaction conditions crucial for achieving high yields.[4][5]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds through the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.[2][6][7] This reaction is prized for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[1] The synthesis of substituted pyridines is of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.[8] this compound is a useful building block, and its coupling with various boronic acids can lead to the generation of novel molecular scaffolds for drug discovery programs.
The general mechanism of the Suzuki coupling involves a catalytic cycle consisting of three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6][7] The efficiency of this process is influenced by the choice of catalyst, ligand, base, and solvent system.[9]
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions may be necessary for different boronic acids.
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
Procedure
-
To a flame-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[10]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[10]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Generalized Reaction Conditions for Suzuki Coupling
| Parameter | Recommended Range | Notes |
| Arylboronic Acid | 1.1 - 1.5 equivalents | An excess of the boronic acid is often used to drive the reaction to completion. |
| Palladium Catalyst | 1 - 5 mol% | Higher catalyst loading may be required for less reactive substrates. |
| Base | 2.0 - 3.0 equivalents | The choice of base can significantly impact the reaction outcome; K₃PO₄ and Cs₂CO₃ are often effective.[10] |
| Solvent System | 1,4-Dioxane/Water (4:1), Toluene/Water, DMF | The solvent should be chosen to ensure solubility of all reactants.[10] |
| Temperature | 80 - 120 °C | Higher temperatures may be necessary for less reactive halides. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the optimal time. |
Table 2: Troubleshooting and Optimization Strategies
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a more stable pre-catalyst. Ensure proper inert atmosphere techniques.[10] |
| Suboptimal ligand | Screen different phosphine ligands, particularly bulky, electron-rich ligands.[10] | |
| Inappropriate base | Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[10] | |
| Poor solubility | Adjust the solvent system or switch to a different solvent like DMF.[10] | |
| Side Product Formation | Protodeboronation | Use a milder base or lower the reaction temperature. |
| Homocoupling of boronic acid | Ensure adequate degassing and a truly inert atmosphere. | |
| Dehalogenation | Use a less polar solvent or a different base. |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling protocol.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a cornerstone of modern organic synthesis.[1][2] This reaction is particularly valuable in the pharmaceutical industry for the synthesis of arylamines, which are prevalent in a vast array of biologically active compounds.[3] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine, an electron-deficient heterocyclic halide. The presence of the nitro group significantly influences the reactivity of the substrate, making the careful selection of reaction conditions crucial for a successful transformation.[4]
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted 3-amino-6-methoxy-2-methyl-5-nitropyridine and regenerate the Pd(0) catalyst.[1][5] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and depends on the specific amine coupling partner.[6]
Data Presentation: Representative Reaction Conditions
While specific data for the Buchwald-Hartwig amination of this compound is not extensively available, the following tables summarize typical reaction conditions for structurally similar electron-deficient bromopyridines. This data serves as a strong starting point for the optimization of the reaction.
Table 1: Typical Catalysts, Ligands, and Bases
| Component | Examples | Typical Loading/Equivalents | Rationale/Considerations |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pd(0) or Pd(II) salts that are reduced in situ to the active Pd(0) species.[1] |
| Ligand | XPhos, RuPhos, BrettPhos, BINAP | 2-10 mol% | Bulky, electron-rich phosphine ligands are essential for promoting oxidative addition and reductive elimination.[3][7] The choice of ligand can significantly impact reaction scope and efficiency. |
| Base | NaOtBu, KOtBu, K₃PO₄, DBU | 1.2-2.0 equiv. | A strong, non-nucleophilic base is required to deprotonate the amine and the palladium-amido intermediate.[7] The choice of base can affect functional group tolerance. |
| Solvent | Toluene, Dioxane, THF | 0.1 - 0.5 M | Anhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst deactivation.[5] |
Table 2: General Reaction Parameters for Amination of Electron-Deficient Bromopyridines
| Parameter | Range | Notes |
| Temperature | 80-110 °C | Higher temperatures are often required for less reactive substrates or amines.[8] |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS for completion.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the catalyst and ligands.[8] |
| Amine Substrate | Primary or Secondary Amines | 1.0-1.5 equiv. |
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. This protocol should be adapted and optimized for the specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous Toluene (to achieve a concentration of 0.1 M of the limiting reagent)
-
Dry Schlenk flask with a condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the palladium precursor, the phosphine ligand, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[8]
-
Addition of Reagents: Under the inert atmosphere, add anhydrous toluene, followed by the amine coupling partner.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove palladium residues.[1]
-
Wash the organic layer with water and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Troubleshooting:
-
Low Yield: Consider increasing the reaction temperature, changing the ligand or base, or using a more active palladium precursor.
-
Side Reactions: The electron-deficient nature of the substrate may lead to side reactions. Lowering the reaction temperature or using a milder base might be necessary.[4]
-
Catalyst Deactivation: Ensure strictly anhydrous and anaerobic conditions.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to palladium-catalyzed cross-coupling reactions involving 3-bromo-5-nitropyridine, a key building block in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the C-Br bond, making this substrate particularly interesting for a variety of coupling reactions. This document details protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Cyanation reactions, supported by quantitative data and detailed experimental procedures.
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation (for Suzuki, and Sonogashira) or coordination/insertion (for Heck), and finally reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between 3-bromo-5-nitropyridine and various organoboron compounds, providing access to a wide range of biaryl and heteroaryl structures.[1][2]
Quantitative Data Summary: Suzuki-Miyaura Coupling of 3-Bromo-5-nitropyridine
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 85 |
| 4 | 2-Methylphenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 90 | 24 | 75 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure adapted from established methods for the Suzuki-Miyaura coupling of bromopyridines.[1]
Materials:
-
3-Bromo-5-nitropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromo-5-nitropyridine, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between 3-bromo-5-nitropyridine and an alkene, leading to the synthesis of substituted vinylpyridines.[3][4][5]
Quantitative Data Summary: Heck Reaction of 3-Bromo-5-nitropyridine
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 85 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | 91 |
| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | NaOAc (2.5) | DMA | 120 | 20 | 78 |
| 4 | Ethyl acrylate | PdCl₂(PPh₃)₂ (5) | - | Et₃N (2) | Toluene | 110 | 12 | 88 |
Experimental Protocol: Heck Reaction
This is a general procedure for the Heck reaction with aryl bromides.[6]
Materials:
-
3-Bromo-5-nitropyridine (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
In a sealed tube, combine 3-bromo-5-nitropyridine, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between 3-bromo-5-nitropyridine and a terminal alkyne.[7][8]
Quantitative Data Summary: Sonogashira Coupling of 3-Bromo-5-nitropyridine
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 6 | 92 |
| 2 | 1-Heptyne | Pd(OAc)₂ (2.5) | CuI (5) | Piperidine (2.5) | DMF | 80 | 8 | 88 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (3) | Toluene | 70 | 12 | 85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | Et₃N (3) | Acetonitrile | 50 | 10 | 90 |
Experimental Protocol: Sonogashira Coupling
This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[9][10]
Materials:
-
3-Bromo-5-nitropyridine (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., THF, 10 mL)
Procedure:
-
To a Schlenk flask, add 3-bromo-5-nitropyridine, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature for the specified time, monitoring by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate and wash with aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between 3-bromo-5-nitropyridine and a primary or secondary amine.[11][12][13] It is important to note that nitro groups can be incompatible with strong bases like KOtBu, and alternative weaker bases may be required.[13]
Quantitative Data Summary: Buchwald-Hartwig Amination of 3-Bromo-5-nitropyridine
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.5) | Dioxane | 100 | 18 | 89 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | Toluene | 110 | 24 | 82 |
| 3 | n-Butylamine | Pd(OAc)₂ (1.5) | BrettPhos (3) | LHMDS (2) | THF | 80 | 12 | 75 |
| 4 | Piperidine | PdCl₂(dppf) (5) | - | NaOtBu (2.2) | Toluene | 90 | 16 | 91 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure and may require optimization.[14]
Materials:
-
3-Bromo-5-nitropyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.5 mmol, 2.5 equiv)
-
Anhydrous solvent (e.g., Dioxane, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 3-bromo-5-nitropyridine, the palladium precatalyst, the ligand, and the base.
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent and the amine via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Cyanation
The palladium-catalyzed cyanation of 3-bromo-5-nitropyridine provides a direct route to 5-nitro-3-pyridinecarbonitrile, a valuable synthetic intermediate. Non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) are preferred for safety and environmental reasons.[15][16][17]
Quantitative Data Summary: Cyanation of 3-Bromo-5-nitropyridine
| Entry | Cyanide Source (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₄[Fe(CN)₆] (0.2) | Pd(OAc)₂ (2) | dppf (4) | Na₂CO₃ (2) | DMA | 130 | 8 | 85 |
| 2 | Zn(CN)₂ (0.6) | Pd(PPh₃)₄ (5) | - | - | DMF | 120 | 12 | 90 |
| 3 | K₄[Fe(CN)₆] (0.2) | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | NMP | 140 | 6 | 88 |
| 4 | Zn(CN)₂ (0.7) | Pd₂(dba)₃ (2.5) | Xantphos (5) | - | Dioxane | 110 | 10 | 92 |
Experimental Protocol: Cyanation
This is a general procedure for the palladium-catalyzed cyanation of aryl bromides.[15][18]
Materials:
-
3-Bromo-5-nitropyridine (1.0 mmol, 1.0 equiv)
-
Cyanide source (e.g., K₄[Fe(CN)₆], 0.2 mmol, 1.2 equiv of CN)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., dppf, 4 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., DMA, 5 mL)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add 3-bromo-5-nitropyridine, the cyanide source, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the mixture and dilute with ethyl acetate.
-
Filter the mixture and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. odinity.com [odinity.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. scispace.com [scispace.com]
- 16. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 17. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thieme-connect.de [thieme-connect.de]
Application Notes and Protocols for Ligand Selection in the Suzuki-Miyaura Coupling of Electron-Deficient Pyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science. However, the coupling of electron-deficient pyridines presents unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation and low reaction yields. Furthermore, the electron-deficient nature of the pyridine ring makes the oxidative addition of the palladium(0) catalyst to the pyridyl halide bond a kinetically challenging step.[1][2]
The judicious selection of a suitable ligand is paramount to overcoming these obstacles. Effective ligands for this transformation are typically bulky and electron-rich, which serve to both stabilize the active palladium catalyst and facilitate the key steps of the catalytic cycle.[3][4][5] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, especially with challenging substrates like pyridine chlorides. This document provides a comprehensive guide to ligand selection for the Suzuki-Miyaura coupling of electron-deficient pyridines, complete with comparative data, detailed experimental protocols, and graphical representations of key concepts.
Ligand Selection: A Comparative Overview
The success of Suzuki-Miyaura reactions with electron-deficient pyridines is highly dependent on the choice of the phosphine ligand. Bulky, electron-rich monophosphine ligands, particularly the dialkylbiaryl phosphines developed by the Buchwald group, have proven to be exceptionally effective.[3] These ligands enhance the rates of both oxidative addition and reductive elimination.[3] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for these challenging couplings.[1]
Below is a summary of commonly used ligands and their general performance characteristics in the context of coupling with electron-deficient pyridines.
| Ligand | Structure | Key Features | Typical Substrates |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active and versatile ligand for a broad range of substrates, including heteroaryl chlorides.[3][6] Often provides excellent yields for hindered couplings.[7] | 2-Chloropyridines, 2-bromopyridines, sterically demanding aryl and heteroaryl boronic acids. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Extremely active for the coupling of aryl and heteroaryl chlorides.[3] The steric bulk and electron-donating properties facilitate the reaction of unactivated chlorides.[3] | 2-Chloropyridines, including highly functionalized and electron-deficient derivatives.[3][8] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Effective for a variety of C-C bond formations and has shown high efficacy in the methylation of pyridines.[9] | Useful for introducing small alkyl groups, such as methyl, to pyridine rings.[9] |
| PEPPSI-IPr | --INVALID-LINK--palladium(II) dichloride | An N-heterocyclic carbene (NHC) based pre-catalyst that offers high stability and activity.[1] | Effective for the coupling of 2-chloropyridines with arylboronic acids.[1] |
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of electron-deficient pyridyl halides. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridines using SPhos
This protocol is adapted from established methods for the coupling of challenging heteroaryl chlorides.[2]
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating system
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-chloropyridine derivative, arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridines using XPhos
This protocol is a general procedure based on the use of a highly active catalyst system for aryl chlorides, which is also highly effective for bromides.
Materials:
-
2-Bromopyridine derivative (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
XPhos (0.036 mmol, 3.6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere setup (e.g., glovebox)
Procedure:
-
Inside a glovebox, add the 2-bromopyridine derivative, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to a reaction vial equipped with a magnetic stir bar.
-
Add toluene to the vial.
-
Seal the vial with a screw cap containing a Teflon septum.
-
Remove the vial from the glovebox and place it in a preheated aluminum heating block at 100-110 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in a vacuum.
-
Purify the residue by flash chromatography to obtain the desired product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2][3][4]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
The general workflow for setting up a Suzuki-Miyaura coupling reaction involves several key steps to ensure an inert atmosphere and proper mixing of reagents.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Factors Influencing Ligand Selection
The choice of ligand is influenced by a balance of electronic and steric factors of both the ligand and the substrates.
Caption: Key factors influencing the selection of a ligand for Suzuki-Miyaura coupling.
The successful Suzuki-Miyaura coupling of electron-deficient pyridines is a critical transformation in modern synthetic chemistry. While challenging, high yields and broad substrate scope can be achieved through the careful selection of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, or robust NHC pre-catalysts. The provided protocols and comparative data serve as a starting point for researchers to develop and optimize these important reactions. It is essential to consider that each specific substrate pairing may require fine-tuning of the reaction conditions to achieve optimal results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of Kinase Inhibitors Using 3-Bromo-6-methoxy-2-methyl-5-nitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing the versatile building block, 3-Bromo-6-methoxy-2-methyl-5-nitropyridine. This key intermediate is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds for the development of potent and selective kinase inhibitors.
Introduction
Kinase inhibitors have emerged as a cornerstone of targeted therapy in oncology and other diseases characterized by aberrant cellular signaling. The pyridine scaffold is a privileged motif in medicinal chemistry, frequently serving as the core of potent kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. This compound is a valuable starting material for the synthesis of such inhibitors, offering a reactive bromine handle for facile diversification through established synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions allow for the strategic introduction of aryl, heteroaryl, and amino moieties, enabling the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.
Core Synthetic Strategies
The primary utility of this compound in kinase inhibitor synthesis lies in its application in palladium-catalyzed cross-coupling reactions. These methods facilitate the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental for assembling the complex architectures of kinase inhibitors.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl structures, which are common features in many kinase inhibitors. By coupling this compound with a variety of aryl or heteroaryl boronic acids or esters, a diverse library of compounds can be generated to probe the SAR of the target kinase.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination provides a powerful means to introduce a wide array of primary and secondary amines at the 3-position of the pyridine ring. This is particularly advantageous for designing inhibitors that can form critical hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.
Experimental Protocols
The following are detailed protocols for the key synthetic transformations involving this compound. These protocols are based on established methodologies for structurally similar compounds and serve as a robust starting point for the synthesis of novel kinase inhibitors.[1]
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a typical procedure for the Suzuki-Miyaura coupling reaction to synthesize 6-methoxy-2-methyl-5-nitro-3-phenylpyridine.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
n-propanol
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Celite®
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add this compound (1.0 eq), phenylboronic acid (1.1 eq), and n-propanol (10 mL). Stir the mixture for 15 minutes to allow for the dissolution of solids.[1]
-
Catalyst and Base Addition: To the solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.01 eq), 2M aqueous sodium carbonate (1.3 eq), and deionized water (2.0 mL).[1]
-
Reaction Execution: Heat the solution at reflux under a nitrogen atmosphere for approximately 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate mobile phase.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and add 7 mL of water. Stir the mixture open to the air for 5 minutes. Dilute the reaction with 10 mL of ethyl acetate and transfer it to a separatory funnel. Separate the layers and re-extract the aqueous layer with an additional 10 mL of ethyl acetate.[1]
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
This protocol outlines a general procedure for the Buchwald-Hartwig amination to synthesize N-(6-methoxy-2-methyl-5-nitropyridin-3-yl)aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
-
Syringes
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).[2]
-
Solvent and Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe to achieve a desired concentration (e.g., 0.1 M of the limiting reagent). Add aniline (1.2 eq) to the reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Add diethyl ether to the reaction mixture and wash with brine. Separate the organic layer and dry it over anhydrous magnesium sulfate.[2]
-
Purification: Filter the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Expected Yield: Based on similar Buchwald-Hartwig aminations on bromopyridines, yields for this reaction can be expected to be in the range of 50-80%, subject to optimization of the ligand, base, and reaction conditions.[2]
Data Presentation
The following tables summarize representative quantitative data for kinase inhibitors synthesized from pyridine-based scaffolds, illustrating the potential potency achievable with derivatives of this compound.
Table 1: Potency of Representative Pyridine-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 1 | PIM-1 | 14.3 | [3] |
| 2 | PIM-1 | 19.4 | [3] |
| 3 | PIM-1 | 19.8 | [3] |
| 4 | PIM-1 | 42.3 | [3] |
| Staurosporine (Ref.) | PIM-1 | 16.7 |[3] |
Table 2: Reaction Conditions for Suzuki-Miyaura Coupling of Azole Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 3-chloroindazole | 5-indole boronic acid | 2 | K₃PO₄ | dioxane/H₂O | 100 | 15 | 85 |
| 2 | 3-bromoindazole | 3-fluorophenylboronic acid | 2 | K₃PO₄ | dioxane/H₂O | 100 | 15 | 92 |
| 3 | 6-chloroindole | phenylboronic acid | 1.5 | K₃PO₄ | dioxane/H₂O | 60 | 12 | 95 |
Note: The data in Table 2 is for illustrative purposes to show typical conditions and yields for Suzuki-Miyaura reactions on related heterocyclic systems.[4]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors derived from pyridine-based scaffolds.
Caption: Simplified EGFR Signaling Pathway.
Caption: Simplified VEGFR Signaling Pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for the key synthetic and analytical procedures.
Caption: General Suzuki-Miyaura Coupling Workflow.
Caption: General In Vitro Kinase Inhibition Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) on nitropyridines is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. The pyridine ring, an electron-deficient heterocycle, is rendered even more susceptible to nucleophilic attack by the presence of a strongly electron-withdrawing nitro group. This activation facilitates the displacement of a leaving group, typically a halogen, by a wide range of nucleophiles. This document provides detailed application notes, experimental protocols, and quantitative data for SNAr reactions on various nitropyridine substrates.
The general mechanism proceeds through a two-step addition-elimination pathway. The first, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyridine ring and the nitro group, which provides significant stabilization. In the second, faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.[1][2]
Factors Influencing Reactivity
The efficiency and regioselectivity of SNAr reactions on nitropyridines are influenced by several key factors:
-
Position of the Nitro Group: The activating effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group. This allows for effective delocalization of the negative charge in the Meisenheimer intermediate onto the nitro group through resonance.
-
Nature of the Leaving Group: The reactivity of the leaving group generally follows the trend F > Cl > Br > I. Although fluorine is the most electronegative halogen, the carbon-fluorine bond is strong. However, in SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
-
Nucleophilicity: The rate of reaction is directly influenced by the strength of the nucleophile. Anionic nucleophiles, such as alkoxides and thiolates, are generally more reactive than their neutral counterparts (alcohols and thiols). For amine nucleophiles, reactivity generally increases with basicity and decreases with steric hindrance.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile are commonly used to dissolve the reactants and stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.
-
Base: When using neutral nucleophiles like amines or thiols, a base is often added to either deprotonate the nucleophile, increasing its reactivity, or to neutralize the acid generated during the reaction. Common bases include triethylamine (Et3N), potassium carbonate (K2CO3), and potassium tert-butoxide (t-BuOK).
Data Presentation
The following tables summarize quantitative data for SNAr reactions on various nitropyridine substrates with a range of nucleophiles under different reaction conditions.
Table 1: Reaction of 2-Chloro-5-nitropyridine with Various Nucleophiles[1]
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Ethanol | Et3N | Reflux | 3 | ~95 |
| Morpholine | Ethanol | Et3N | Reflux | 3 | ~92 |
| Benzylamine | Isopropanol/H₂O | None | 80 | 2 | ~90 |
| Aniline | DMF | K₂CO₃ | 100 | 6 | ~85 |
| p-Methoxyaniline | DMF | K₂CO₃ | 100 | 5 | ~88 |
| Cyclohexylamine | Ethanol | Et3N | Reflux | 4 | ~93 |
Table 2: Reaction of 2-Chloro-3-nitropyridine with Amines[3]
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Substituted anilines | Ethylene glycol | Reflux | Not specified | 90-94 |
| Primary amines | Not specified | Not specified | Not specified | High |
Table 3: Reaction of 4-Chloro-3-nitropyridine Derivatives
| Nucleophile | Substrate | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | 4-Chloro-2-methyl-3-nitropyridine | Ethanol | None | Reflux | 4 | High | [2] |
| Benzyl alcohol | (Hetero)aryl chlorides | DMSO | t-BuOK | Not specified | 1-5 | High | [3] |
Mandatory Visualizations
Caption: General mechanism of the SNAr reaction on a nitropyridine.
Caption: A typical experimental workflow for an SNAr reaction.
Experimental Protocols
Protocol 1: General Procedure for SNAr of 2-Chloro-5-nitropyridine with Aliphatic Amines in Ethanol[1]
This protocol is suitable for the reaction of 2-chloro-5-nitropyridine with highly nucleophilic aliphatic amines such as piperidine and morpholine.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Aliphatic amine (e.g., piperidine, morpholine) (1.1 equiv)
-
Anhydrous Ethanol
-
Triethylamine (Et3N) (1.2 equiv)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add the aliphatic amine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure product.[1]
Protocol 2: General Procedure for SNAr of 2-Chloro-5-nitropyridine with Primary Amines in Aqueous Isopropanol[1]
This protocol is suitable for the reaction of 2-chloro-5-nitropyridine with primary amines such as benzylamine.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.0 equiv)
-
Isopropanol (IPA)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equiv) in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.[1]
-
Add the primary amine (1.0 equiv) to the solution at room temperature with stirring.
-
Heat the reaction mixture to 80 °C and maintain for 2 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 3: General Procedure for SNAr of Haloarenes with Alcohols using Potassium tert-Butoxide[4]
This protocol is suitable for the reaction of activated haloarenes with alcohols.
Materials:
-
(Hetero)aryl halide (e.g., 4-chloro-3-nitropyridine) (1.0 equiv)
-
Alcohol (e.g., benzyl alcohol) (1.2 equiv)
-
Potassium tert-butoxide (t-BuOK) (1.2 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Naphthalene or 1,3,5-trimethoxybenzene (internal standard for monitoring)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
All reactions should be performed in a glovebox under a nitrogen atmosphere.
-
To a vial, add the (hetero)aryl halide (1.0 equiv), the alcohol (1.2 equiv), and the internal standard.
-
Dissolve the mixture in anhydrous DMSO.
-
In a separate vial, dissolve potassium tert-butoxide (1.2 equiv) in anhydrous DMSO.
-
Add the t-BuOK solution to the solution of the aryl halide and alcohol.
-
Stir the reaction mixture at room temperature for 1-5 hours.
-
Monitor the reaction by UPLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
Application Notes and Protocols: The Utility of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-6-methoxy-2-methyl-5-nitropyridine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom, an electron-withdrawing nitro group, and a methoxy group, makes it an attractive starting material for the synthesis of complex molecular architectures, particularly for the development of kinase inhibitors and other targeted therapeutics. The pyridine core is a common motif in numerous FDA-approved drugs, and its derivatives are actively explored in the treatment of various diseases, including cancer.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis and biological evaluation of a hypothetical kinase inhibitor.
Key Applications in Drug Discovery
The strategic positioning of the bromo and nitro groups on the pyridine ring allows for selective functionalization through common and robust chemical transformations. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.[3][4] The nitro group can be readily reduced to an amine, which can then be further elaborated to form amides, ureas, or other functionalities crucial for target engagement.
This versatile reactivity profile makes this compound a valuable precursor for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. A primary application lies in the development of kinase inhibitors, a major class of targeted cancer therapeutics.
Hypothetical Kinase Inhibitor Synthesis
To illustrate the utility of this compound, a synthetic route to a hypothetical pyrazolo[3,4-d]pyrimidine-based kinase inhibitor, targeting a generic tyrosine kinase, is outlined below. Pyrazolo[3,4-d]pyrimidines are a well-established scaffold for potent kinase inhibitors.
Workflow for the Synthesis of a Hypothetical Kinase Inhibitor:
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of 3-amino-6-methoxy-2-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 3-amino-6-methoxy-2-methyl-5-nitropyridine from its precursor, 3-bromo-6-methoxy-2-methyl-5-nitropyridine. This transformation is a critical step in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development. Two primary synthetic routes are presented: the Buchwald-Hartwig amination and a classical Nucleophilic Aromatic Substitution (SNAr). The protocols are designed to be comprehensive, offering step-by-step instructions for laboratory execution.
Introduction
The conversion of aryl halides to arylamines is a fundamental transformation in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic scaffolds that are prevalent in pharmaceuticals. The target molecule, 3-amino-6-methoxy-2-methyl-5-nitropyridine, possesses a synthetically versatile handle in its primary amine group, allowing for further functionalization. The starting material, this compound, is a suitable substrate for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, owing to the electronic properties of the substituted pyridine ring.
The protocols outlined below describe two robust methods for this conversion. The Buchwald-Hartwig amination offers a modern, catalytic approach with high functional group tolerance.[1] In contrast, Nucleophilic Aromatic Substitution provides a more classical, often more cost-effective, method that takes advantage of the electron-deficient nature of the nitropyridine ring.[2]
Synthetic Pathways
The synthesis of 3-amino-6-methoxy-2-methyl-5-nitropyridine from the corresponding bromo precursor can be achieved through two primary methods as illustrated below.
Caption: Overview of synthetic routes.
Experimental Protocols
Method A: Buchwald-Hartwig Amination
This method utilizes a palladium catalyst and a suitable ligand to facilitate the coupling of the bromo precursor with an ammonia surrogate.[1][3] The use of aqueous ammonia has been shown to be effective and is a more convenient and less expensive option.[4]
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Aqueous ammonia (28-30%)
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene (5 mL) and stir the mixture for 5 minutes at room temperature.
-
Add sodium tert-butoxide (1.4 mmol) and aqueous ammonia (2.0 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-amino-6-methoxy-2-methyl-5-nitropyridine.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination cycle.
Method B: Nucleophilic Aromatic Substitution (SNAr)
This classical method relies on the activation of the pyridine ring by the electron-withdrawing nitro group, which facilitates the displacement of the bromide by an ammonia source under elevated temperature and pressure.[2]
Materials:
-
This compound
-
Aqueous ammonia (28-30%) or ammonia in methanol solution (7N)
-
1,4-Dioxane or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Place this compound (1.0 mmol) in a thick-walled pressure vessel equipped with a magnetic stir bar.
-
Add 1,4-dioxane (5 mL) and aqueous ammonia (5 mL, concentrated).
-
Seal the vessel tightly.
-
Heat the reaction mixture to 120-150 °C with vigorous stirring. Caution: The reaction generates pressure. Ensure the pressure vessel is appropriate for the conditions.
-
Maintain the temperature and stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS if possible by carefully taking aliquots after cooling.
-
After the reaction is complete, cool the vessel to room temperature. Caution: Allow the vessel to cool completely before opening.
-
Transfer the reaction mixture to a separatory funnel and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired 3-amino-6-methoxy-2-methyl-5-nitropyridine.
Data Presentation
The following table summarizes typical quantitative data for analogous amination reactions on substituted bromopyridines found in the literature. This data is intended to provide a general expectation for the synthesis of 3-amino-6-methoxy-2-methyl-5-nitropyridine.
| Method | Substrate Analogue | Amine Source | Catalyst/Conditions | Yield (%) | Purity (%) | Reference Analogue |
| Buchwald-Hartwig Amination | 3-Bromopyridine | Ammonia (dioxane) | Pd[P(o-tol)₃]₂ / CyPF-t-Bu, NaOtBu, 80 °C | ~85-95 | >95 | [5] |
| Buchwald-Hartwig Amination | 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ / L1, KOtBu, rt | >95 | >98 | [6] |
| Nucleophilic Substitution | 3,5-Dibromopyridine | Pyrrolidine | Microwave, 180 °C | ~55 | >95 | [7] |
| Nucleophilic Substitution | 2-Chloro-5-nitropyridine | N-Phenylpiperazine | Heat | High | N/A | [8] |
Conclusion
The synthesis of 3-amino-6-methoxy-2-methyl-5-nitropyridine from its bromo precursor can be effectively achieved by either Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution. The choice of method will depend on the available resources, desired scale, and tolerance for reaction conditions. The Buchwald-Hartwig approach is generally milder and may provide higher yields with a broader substrate scope, while SNAr offers a catalyst-free alternative that can be advantageous in certain contexts. The protocols provided herein serve as a comprehensive guide for researchers to successfully perform this key synthetic transformation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 5. Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides and Sulfonates: A General Method for the Preparation of Primary Arylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
Application Notes: Derivatization of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction The pyridine ring is a privileged structural motif in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Nitropyridines, in particular, serve as versatile precursors for a wide array of bioactive molecules, demonstrating activities such as anticancer, antiviral, and anti-neurodegenerative properties.[1][2] The starting scaffold, 3-Bromo-6-methoxy-2-methyl-5-nitropyridine, combines the features of a reactive aryl bromide with the electronically distinct pyridine core, making it an ideal candidate for diversification and library synthesis. The bromine atom at the C3 position provides a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). This document outlines protocols for the derivatization of this scaffold using three powerful cross-coupling methodologies: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Derivatization Strategies and Applications
The primary goal of derivatization is to generate a library of structurally diverse compounds for high-throughput biological screening. The chosen reactions are highly robust and tolerate a wide range of functional groups, making them ideal for this purpose.
-
Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is one of the most efficient methods for creating carbon-carbon bonds, typically coupling an aryl halide with a boronic acid or ester.[3][4] Introducing new aryl or heteroaryl rings can significantly modulate the pharmacological properties of the parent molecule, influencing target binding, selectivity, and pharmacokinetic profiles. The resulting biaryl structures are common in kinase inhibitors and other targeted therapies.[5]
-
Sonogashira Coupling (C-C Bond Formation): This method forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[6][7] The resulting alkynyl-substituted pyridines introduce a rigid, linear linker, which can be used to probe deep binding pockets in protein targets. This functional group can also serve as a handle for further chemical modifications, such as click chemistry.
-
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is a cornerstone of modern medicinal chemistry for constructing carbon-nitrogen bonds.[8][9] The introduction of primary or secondary amines allows for the modulation of polarity, basicity, and hydrogen bonding potential. Aminopyridine scaffolds are prevalent in a vast number of biologically active compounds.[10][11]
Experimental Workflows and Pathways
The overall process from the starting material to biological evaluation follows a structured workflow. The derivatized compounds can be screened against various biological targets, such as protein kinases, which are often implicated in disease signaling pathways.
Caption: General experimental workflow from synthesis to biological data analysis.
Caption: Hypothetical signaling pathway (JAK/STAT) targeted by synthesized inhibitors.
Experimental Protocols
General Considerations:
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagents should be of high purity. Solvents should be anhydrous where specified.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 3-aryl-6-methoxy-2-methyl-5-nitropyridine derivatives.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.05 eq.).
-
Add 1,4-dioxane and water in a 4:1 ratio (to achieve a ~0.2 M concentration of the starting bromide).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
Objective: To synthesize 3-alkynyl-6-methoxy-2-methyl-5-nitropyridine derivatives.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (to achieve a ~0.2 M concentration) and triethylamine (2.5 eq.).
-
Add the terminal alkyne (1.5 eq.) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 6-18 hours.[7][12]
-
Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
Objective: To synthesize 3-amino-6-methoxy-2-methyl-5-nitropyridine derivatives.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Add the this compound (1.0 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (to achieve a ~0.2 M concentration) followed by the amine (1.2 eq.).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Data Presentation
The following tables present hypothetical data for a small library of synthesized derivatives.
Table 1: Suzuki-Miyaura Coupling Derivatives
| Compound ID | Arylboronic Acid | Yield (%) | Purity (LC-MS, %) | IC₅₀ (nM) vs. Target X |
|---|---|---|---|---|
| SM-01 | 4-Methoxyphenylboronic acid | 85 | >98 | 150 |
| SM-02 | 3-Fluorophenylboronic acid | 78 | >99 | 95 |
| SM-03 | Pyridine-4-boronic acid | 65 | >97 | 210 |
| SM-04 | Thiophene-2-boronic acid | 72 | >98 | 125 |
Table 2: Sonogashira Coupling Derivatives
| Compound ID | Terminal Alkyne | Yield (%) | Purity (LC-MS, %) | IC₅₀ (nM) vs. Target X |
|---|---|---|---|---|
| SO-01 | Phenylacetylene | 91 | >99 | 450 |
| SO-02 | 1-Ethynyl-4-fluorobenzene | 88 | >98 | 320 |
| SO-03 | 3-Ethynylpyridine | 75 | >96 | 510 |
| SO-04 | Cyclopropylacetylene | 82 | >99 | 800 |
Table 3: Buchwald-Hartwig Amination Derivatives
| Compound ID | Amine | Yield (%) | Purity (LC-MS, %) | IC₅₀ (nM) vs. Target X |
|---|---|---|---|---|
| BH-01 | Morpholine | 89 | >99 | 75 |
| BH-02 | Piperidine | 92 | >98 | 60 |
| BH-03 | Aniline | 70 | >97 | 180 |
| BH-04 | N-Methylpiperazine | 85 | >98 | 45 |
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Page loading... [guidechem.com]
- 6. scirp.org [scirp.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Couplings with 3-Bromo-6-methoxy-2-methyl-5-nitropyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who are working with the challenging substrate, 3-Bromo-6-methoxy-2-methyl-5-nitropyridine. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve your reaction yields and overcome common obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Suzuki coupling?
A1: This substrate presents several challenges that can lead to low reaction yields. The electron-deficient nature of the pyridine ring, intensified by the strongly electron-withdrawing nitro group, can make the transmetalation step of the catalytic cycle sluggish.[1] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially forming inactive species and hindering the reaction.[1] Finally, the methyl group positioned ortho to the bromine atom introduces steric hindrance, which can impede the initial oxidative addition step.[2]
Q2: What are the most common side reactions observed with this type of substrate?
A2: The most frequently encountered side reactions include:
-
Debromination: The bromine atom is replaced by a hydrogen atom. This is common with electron-deficient aryl halides and can be promoted by certain bases or hydride sources in the reaction mixture.[3]
-
Homocoupling: The boronic acid partner couples with itself to form a biaryl byproduct. This is often caused by the presence of oxygen in the reaction.[1]
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom, especially when using aqueous bases. Using more stable boronic esters (e.g., pinacol esters) can help prevent this.[1]
Q3: Is it better to use a boronic acid or a boronic ester (e.g., pinacol ester) with this substrate?
A3: For challenging couplings, using a boronic acid pinacol ester is often advantageous. Boronic esters exhibit greater stability and can help prevent protodeboronation, a common side reaction where the boronic acid is degraded by the basic, aqueous reaction conditions.[1][4]
Q4: Can I run this reaction open to the air?
A4: It is strongly discouraged. The Suzuki-Miyaura coupling should be performed under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the oxidation and deactivation of the palladium(0) catalyst and significantly promotes the unwanted homocoupling of the boronic acid.[1][5]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment in a question-and-answer format.
Q: My reaction is not proceeding, and I'm recovering only my starting materials. What should I try?
A: This issue typically points to problems with the catalytic cycle initiation (oxidative addition) or catalyst deactivation.
-
Check Catalyst/Ligand Combination: For sterically hindered and electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may have low activity.[6] Switch to a more robust system using bulky, electron-rich phosphine ligands such as SPhos or XPhos, often used with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[6] These ligands stabilize the catalyst and accelerate the reaction.
-
Increase Temperature: Cautiously increasing the reaction temperature can improve the rate of oxidative addition and overall conversion.[1] Monitor for decomposition of starting materials or products at higher temperatures.
-
Ensure Anhydrous Conditions: Water can negatively impact the reaction, although it is often used as a co-solvent. Ensure your organic solvents are anhydrous before adding any aqueous base solution.[3]
Q: The reaction is slow and gives a low yield, with significant unreacted starting material. What's the problem?
A: A sluggish reaction often indicates an inefficient transmetalation step, a common issue with electron-deficient heterocycles.[1]
-
Screen Different Bases: The choice of base is critical for activating the boronic acid.[7] If a mild base like Na₂CO₃ or K₂CO₃ is ineffective, consider stronger inorganic bases such as K₃PO₄ or Cs₂CO₃, which can significantly accelerate the reaction.[1]
-
Solvent Selection: The solubility of all components is crucial. If starting materials are not fully dissolved, the reaction will be slow. DMF can be a good choice as it often aids in the solubility of polar starting materials.[1][8] Toluene/water and Dioxane/water are also common and effective solvent systems.[6]
Q: I'm observing a significant amount of a debrominated byproduct. How can I minimize this?
A: Dehalogenation is a known side reaction with electron-deficient halides.[3]
-
Use a Milder Base: Strong bases can sometimes promote pathways leading to debromination. Switching to a weaker base like potassium fluoride (KF) or a carefully controlled amount of a moderate base may be beneficial.[3]
-
Optimize Reaction Time and Temperature: Prolonged reaction times or excessive heat can sometimes exacerbate this side reaction. Monitor the reaction closely and stop it once the desired product formation has plateaued.
Data Presentation: Comparison of Reaction Components
The tables below summarize key components for optimizing the Suzuki coupling of this compound.
Table 1: Comparison of Palladium Catalyst & Ligand Systems
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd₂(dba)₃ / SPhos | Buchwald-type phosphine | High activity for electron-poor and sterically hindered substrates.[6] | Air-sensitive, higher cost.[6] | 1-3 |
| Pd(OAc)₂ / XPhos | Buchwald-type phosphine | Excellent for challenging substrates, promotes rapid oxidative addition.[6] | Air-sensitive, higher cost.[6] | 1-3 |
| PdCl₂(dppf) | Diphosphine complex | Relatively air-stable, good for a range of substrates. | May be less active than Buchwald-type systems for this specific substrate.[6] | 2-5 |
| Pd(PPh₃)₄ | Tetrakisphosphine | Readily available, well-understood catalyst.[6] | Lower activity for challenging substrates, often requires higher temperatures and loadings.[6][8] | 2-5 |
Table 2: Comparison of Bases and Solvent Systems
| Base | Equivalents | Common Solvent System(s) | Characteristics & Recommendations |
| K₃PO₄ | 2-3 | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A strong base that is often highly effective for electron-deficient or hindered substrates.[1][6] |
| Cs₂CO₃ | 2-3 | Dioxane, THF | A strong and highly effective base that can accelerate slow reactions, but is more expensive.[1][3] |
| K₂CO₃ | 2-3 | Toluene/H₂O, EtOH | A common, cost-effective choice of moderate strength. A good starting point for optimization.[1][3] |
| KF | 2-3 | Dioxane, THF | A milder base that can be effective and may help minimize base-promoted side reactions like debromination.[3] |
Visualizations
Caption: A flowchart of the general experimental workflow for the Suzuki coupling reaction.[5]
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Caption: Key steps in the Suzuki cycle and potential issues with the target substrate.
Experimental Protocols
General Procedure for Optimizing the Suzuki-Miyaura Coupling of this compound
Note: This is a generalized screening procedure. All steps involving catalysts, ligands, and solvents should be performed under an inert atmosphere.
1. Reagent Preparation:
-
Prepare stock solutions of your boronic acid or ester (1.2 - 1.5 equivalents relative to the aryl bromide) in the chosen reaction solvent.
-
Ensure the base (2.0 - 3.0 equivalents) is finely powdered and dry.
-
Prepare a stock solution of the palladium catalyst and ligand if they are separate components. For example, a 1:2 ratio of Pd(OAc)₂ to SPhos.[6]
2. Reaction Setup:
-
In a dry Schlenk tube or reaction vial equipped with a stir bar, add this compound (1.0 eq.), the boronic acid/ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[1]
-
Seal the vessel with a septum.
3. Establishing Inert Atmosphere:
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5] This is a critical step to prevent catalyst deactivation and homocoupling.[1]
4. Solvent and Catalyst Addition:
-
Degas the reaction solvent(s) by sparging with an inert gas for 15-20 minutes or by using several freeze-pump-thaw cycles.[1]
-
Add the degassed solvent(s) to the reaction vessel via syringe.
-
Add the palladium catalyst/ligand solution via syringe.
5. Reaction and Monitoring:
-
Place the reaction vessel in a pre-heated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.[1][5]
-
Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere if possible) and analyzing them by TLC, GC-MS, or LC-MS.[5]
6. Workup:
-
Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine to remove the inorganic base and salts.[5]
7. Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[5]
References
Technical Support Center: Buchwald-Hartwig Amination of Nitropyridines
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of nitropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of N-aryl nitropyridines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Buchwald-Hartwig amination of nitropyridine substrates.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Recommendation |
| Catalyst Poisoning by Pyridine Nitrogen | The lone pair of the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. Use bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos to sterically shield the palladium center and prevent pyridine binding. |
| Nitro Group Incompatibility with Strong Base | The electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic attack and can be sensitive to strong bases. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can lead to decomposition of the starting material or product.[1] |
| Recommendation: Use a weaker inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) .[1] Be aware that this may require higher reaction temperatures or longer reaction times to achieve good conversion. | |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, it could be due to catalyst decomposition. |
| Poor Solubility of Reagents | Ensure all reactants, especially the base, are adequately soluble in the chosen solvent. Poor solubility can lead to slow and incomplete reactions. Consider switching to a more polar aprotic solvent like 1,4-dioxane or toluene . |
Issue 2: Formation of Side Products
| Side Product | Possible Cause | Troubleshooting Recommendation |
| Hydrodehalogenation | The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by β-hydride elimination from the amine or by certain palladium-hydride species in the catalytic cycle. | Optimize the ligand and base combination. Bulky ligands can often suppress this side reaction. Ensure the reaction is run under strictly anhydrous conditions. |
| Dimerization of Starting Materials | Homocoupling of the nitropyridine or the amine can occur. | This is often a sign of suboptimal catalyst performance. Screen different palladium precatalysts and ligands. Adjusting the stoichiometry of the reactants might also be beneficial. |
| Decomposition of Nitro Group | The nitro group can be reduced under certain reaction conditions, especially at high temperatures and in the presence of certain additives. | Use the mildest possible reaction temperature that still affords a reasonable reaction rate. Avoid additives that could act as reducing agents. |
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of nitropyridines more challenging than that of other aryl halides?
The primary challenges stem from the electronic properties of the nitropyridine ring. The pyridine nitrogen can act as a ligand and poison the palladium catalyst. Additionally, the strong electron-withdrawing nature of the nitro group makes the ring highly electron-deficient and sensitive to strong nucleophiles and bases, which can lead to side reactions and decomposition.
Q2: What is the best general catalyst system for the amination of nitropyridines?
A universally "best" system does not exist, as the optimal conditions are substrate-dependent. However, a good starting point for electron-deficient heteroaryl chlorides, including nitropyridines, is a palladium precatalyst such as Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos . For the base, a weaker inorganic base like Cs₂CO₃ or K₃PO₄ is often preferred to avoid degradation of the nitro-substituted ring.
Q3: My reaction is very slow with weaker bases. What can I do to improve the reaction rate?
If you are using a weaker base like K₂CO₃ and observing a slow reaction, you can try several strategies:
-
Increase the reaction temperature: Gradually increase the temperature in 10 °C increments, while carefully monitoring for any signs of decomposition.
-
Use a more active catalyst system: Consider using a more electron-rich and sterically hindered ligand, or a pre-formed palladium-ligand complex which can sometimes be more active.
-
Increase catalyst loading: A modest increase in the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes accelerate the reaction.
Q4: Can I use primary aliphatic amines as coupling partners with nitropyridines?
Yes, but care must be taken. Primary aliphatic amines are generally more nucleophilic and basic than anilines. This can increase the rate of the desired C-N bond formation but also potentially the rate of side reactions. It is crucial to start with milder conditions (lower temperature, weaker base) and carefully monitor the reaction.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the Buchwald-Hartwig amination of various halo-nitropyridines with different amines, compiled from scientific literature.
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-5-nitropyridine | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 18 | 85 |
| 2-Chloro-5-nitropyridine | 4-Methoxyaniline | Pd(OAc)₂ (1.5) | RuPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 24 | 92 |
| 2-Chloro-3-nitropyridine | Morpholine | Pd₂(dba)₃ (2.5) | BrettPhos (5) | K₂CO₃ (2.5) | Toluene | 100 | 16 | 78 |
| 4-Chloro-3-nitropyridine | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 20 | 81 |
| 2-Bromo-5-nitropyridine | n-Butylamine | Pd₂(dba)₃ (1) | DavePhos (2) | K₃PO₄ (2) | Toluene | 90 | 24 | 88 |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Amination of a Chloronitropyridine with an Aniline Derivative
This protocol provides a starting point for the Buchwald-Hartwig amination of a chloronitropyridine. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
Chloronitropyridine (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the chloronitropyridine)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the chloronitropyridine, aniline derivative, Pd₂(dba)₃, XPhos, and Cs₂CO₃ to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed toluene to the reaction vessel via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl nitropyridine.
Visualizations
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low yield in nitropyridine amination.
References
Technical Support Center: Synthesis of Substituted Nitropyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of substituted nitropyridine synthesis. The following sections address common side reactions and provide actionable solutions to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of my substituted pyridine resulting in low yields and a mixture of products?
The direct nitration of pyridine and its derivatives is often challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution.[1] This inherent lack of reactivity necessitates harsh reaction conditions, such as the use of fuming nitric acid at high temperatures, which can lead to low yields and the formation of multiple side products.[1] The primary product of direct nitration is typically the 3-nitropyridine derivative, as the positions ortho (2- and 6-) and para (4-) to the nitrogen are significantly deactivated.[1]
Q2: I am observing a significant amount of dinitrated byproducts in my reaction. How can I favor mono-nitration?
Over-nitration is a common issue, especially when the pyridine ring is activated by electron-donating substituents.[1] To enhance the selectivity for mono-nitration, consider the following strategies:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of the second nitration. Maintain a consistent and low temperature throughout the addition of the nitrating agent.[1]
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[1]
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the reaction mixture. This maintains a low concentration of the active nitrating species, thereby favoring the formation of the mono-nitrated product.[1]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC-MS to quench the reaction once the desired mono-nitrated product has reached its maximum concentration and before significant dinitration occurs.[1]
Q3: Are there alternative methods to direct nitration for synthesizing specific nitropyridine isomers while avoiding common side reactions?
Yes, several alternative strategies can provide better regioselectivity and milder reaction conditions. One widely used method is the nitration of pyridine-N-oxide. The N-oxide group activates the pyridine ring, particularly at the 4-position, towards electrophilic substitution.[2][3] The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine.[2] For the synthesis of meta-nitropyridines under mild conditions, a dearomatization-rearomatization strategy has been developed.[4][5][6]
Q4: During a nucleophilic aromatic substitution (SNAr) on a chloronitropyridine, I am getting low yields of the desired product. What could be the issue?
The success of an SNAr reaction on a nitropyridine is highly dependent on the relative positions of the nitro group and the leaving group (e.g., chlorine). The electron-withdrawing nitro group must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged Meisenheimer complex intermediate that forms during the reaction.[7][8] If the nitro group is in the meta position, the stabilization is significantly weaker, leading to a much slower and less favorable reaction.[9] Other factors that can affect the yield include the nucleophilicity of the incoming nucleophile, the choice of solvent, and the base used.[7]
Q5: I am attempting to synthesize 2-chloro-5-nitropyridine and experiencing issues with side reactions. What are the common pitfalls?
The synthesis of 2-chloro-5-nitropyridine often involves a multi-step process, typically starting from 2-aminopyridine.[10][11] A common route involves the nitration of 2-aminopyridine to give 2-amino-5-nitropyridine, followed by hydrolysis to 2-hydroxy-5-nitropyridine, and finally chlorination.[10][12] Potential side reactions include the formation of 2-amino-3-nitropyridine during the initial nitration step.[12] In the final chlorination step using reagents like PCl₅/POCl₃, incomplete reaction or degradation can occur if conditions are not optimized.[10] Furthermore, during subsequent reactions with 2-chloro-5-nitropyridine, using a strong hydroxide base can lead to ring-opening as a side reaction.[13]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Pyridine Nitration
| Symptom | Possible Cause | Troubleshooting Steps |
| Mixture of 2-, 3-, and 4-nitropyridine isomers | Harsh reaction conditions and the inherent reactivity of the substituted pyridine. | 1. Utilize Pyridine-N-Oxide: For 4-nitro derivatives, convert the starting pyridine to its N-oxide before nitration to direct the substitution to the 4-position.[2] 2. Employ Milder Nitrating Agents: Investigate alternative nitrating agents that operate under less harsh conditions. 3. Consider a Dearomatization-Rearomatization Strategy: For meta-nitration, this newer method offers high regioselectivity under mild conditions.[4][6] |
| Formation of dinitro and other over-nitrated products | Excess nitrating agent, high reaction temperature, or prolonged reaction time. | 1. Reduce Stoichiometry: Carefully control the molar ratio of the nitrating agent to the pyridine substrate.[1] 2. Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of subsequent nitrations.[1] 3. Monitor Reaction Progress: Use TLC or other analytical techniques to stop the reaction at the optimal time.[1] |
Issue 2: Inefficient Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no conversion of the starting halonitropyridine | Incorrect positioning of the nitro group relative to the leaving group. | 1. Verify Isomer: Ensure that the nitro group is ortho or para to the leaving group to enable stabilization of the Meisenheimer intermediate.[8] 2. Increase Reaction Temperature: SNAr reactions on heteroaromatics can be slow and may require heating to proceed at a reasonable rate.[14] |
| Formation of undesired side products | The nucleophile is reacting at other positions, or the product is unstable under the reaction conditions. | 1. Optimize Base and Solvent: The choice of base and solvent can significantly influence the reaction's outcome.[7] 2. Protect Functional Groups: If the nucleophile or the pyridine substrate contains other reactive functional groups, consider using protecting groups. |
| Ring-opening of the pyridine nucleus | This is a known side reaction for certain substrates, such as 2-chloro-5-nitropyridine, in the presence of a strong hydroxide base.[13] | 1. Use a Non-nucleophilic Base: Employ a non-nucleophilic base like triethylamine or potassium carbonate.[7] 2. Avoid Excess Base: Use a stoichiometric amount of base. |
Quantitative Data Summary
The following tables provide a summary of reported yields for relevant reactions in the synthesis of substituted nitropyridines.
Table 1: Overall Yield of 2-Chloro-5-Nitropyridine via a Multi-Step Synthesis
| Starting Material | Synthetic Route | Overall Yield | Reference |
| 2-Aminopyridine | Nitration → Hydrolysis → Chlorination | 41.1% | [10] |
Table 2: Typical Yields for the SNAr of 2-Chloro-5-nitropyridine with Various Amines
| Nucleophile (Amine) | Solvent System | Base | Temperature (°C) | Yield (%) | Reference |
| Primary Amine | Anhydrous Ethanol | Triethylamine | 80 | Not specified, but generally good | [7] |
| Various Amines | Not specified | Not specified | Not specified | Varies depending on amine nucleophilicity | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide
This protocol is adapted from established methods for the synthesis of 4-nitropyridine-N-oxide.[1]
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, gently heat the pyridine-N-oxide to 60°C.
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the heated pyridine-N-oxide over 30 minutes. The temperature may initially decrease.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: Neutralize the solution with a suitable base (e.g., sodium carbonate) and extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution on 2-Chloro-5-nitropyridine
This protocol is a general guide for the reaction of 2-chloro-5-nitropyridine with an amine nucleophile.[7]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Addition of Reagents: Add the amine nucleophile (1.1 equivalents) to the solution, followed by the addition of triethylamine (1.2 equivalents).
-
Heating: Heat the reaction mixture to reflux for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Direct nitration of pyridine can lead to desired and side products.
Caption: Troubleshooting workflow for low-yielding SNAr reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]
- 11. prepchem.com [prepchem.com]
- 12. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 13. 2-Chloro-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Technical Support Center: Purification of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine and its derivatives. The following information is compiled from established purification methodologies for related pyridine compounds and is intended to serve as a comprehensive resource for overcoming common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives, providing potential causes and actionable solutions.
Issue 1: Poor Separation or Co-elution of Impurities during Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. A common starting point for nitropyridine derivatives is a mixture of hexane and ethyl acetate.[1] Systematically evaluate different ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) using Thin Layer Chromatography (TLC) to achieve optimal separation. |
| Similar Polarity of Compound and Impurities | If isomers or closely related byproducts are present, separation can be challenging. Consider using a less polar solvent system to increase the separation on the column. A gradient elution, starting with a low polarity solvent and gradually increasing, may also improve resolution. |
| Column Overloading | Applying too much crude product to the column can lead to broad peaks and poor separation. As a general guideline, use a silica gel to crude product ratio of at least 30:1 by weight. |
| Compound Degradation on Silica Gel | The basic nature of the pyridine ring can lead to interactions with the acidic silica gel, causing degradation.[2] Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%). Alternatively, use a different stationary phase such as neutral alumina. |
Issue 2: Peak Tailing during Chromatographic Analysis (HPLC/GC)
| Potential Cause | Recommended Solution |
| Interaction with Acidic Sites on Stationary Phase | The basic nitrogen on the pyridine ring can interact with residual acidic silanol groups on silica-based columns, causing tailing.[2] Add a basic modifier, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM) to block these active sites.[2] |
| Sub-optimal Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the pyridine derivative. Adjusting the pH can improve peak shape. For basic compounds like pyridines, a higher pH (e.g., >8) can lead to a neutral molecule and better peak shape, but requires a pH-stable column.[2] |
| Column Overload | Injecting too concentrated a sample can lead to peak tailing. Dilute the sample and re-inject. |
Issue 3: Difficulty in Achieving Crystallization
| Potential Cause | Recommended Solution |
| Inappropriate Recrystallization Solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Screen a range of solvents. For pyridine derivatives, which are often less polar than their non-heteroaromatic counterparts, consider solvents like ethanol, methanol, or mixtures such as hexane/acetone or hexane/ethyl acetate.[4] |
| Presence of Impurities | Even small amounts of impurities can inhibit crystal formation. Ensure the product is of high purity before attempting recrystallization. An initial purification by column chromatography may be necessary. |
| Supersaturated Solution | If no crystals form upon cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization.[5] |
| "Oiling Out" | The compound may be coming out of solution at a temperature above its melting point, forming an oil instead of crystals. This is more common with low-melting point solids. Try adding more of the "good" solvent to lower the saturation temperature or select a different solvent system.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., isomers with different substitution patterns), and residual reagents from the synthesis. The specific impurities will depend on the synthetic route employed.
Q2: How can I remove basic impurities from my product?
A2: An acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic impurities will be protonated and move to the aqueous layer. The desired product, if less basic, may remain in the organic layer. Neutralize the aqueous layer and extract with an organic solvent to recover the basic compounds if needed.
Q3: My compound appears as a streak on the TLC plate. What does this indicate?
A3: Streaking on a TLC plate often suggests that the compound is highly polar and is strongly adsorbed to the stationary phase, or that the sample is overloaded. It can also be an indication of decomposition on the silica gel. Try using a more polar eluent, spotting a more dilute sample, or adding a small amount of triethylamine to the eluent to reduce interactions with the silica.
Q4: What is a good starting point for developing a column chromatography method for my this compound derivative?
A4: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. Begin with a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A 1:1 mixture of hexane and ethyl acetate has been reported for the purification of some nitropyridines.[1] Adjust the ratio to achieve an Rf value of 0.2-0.3 for your target compound, which generally provides good separation on a column.
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow it to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a suitable solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the determined solvent system (e.g., hexane:ethyl acetate). If using a gradient, start with a lower polarity and gradually increase the proportion of the more polar solvent.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a heated solvent. Suitable solvents for pyridine derivatives can include ethanol, methanol, or solvent mixtures like hexane/acetone.[4]
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
Visualizations
Caption: A general experimental workflow for the purification and analysis of this compound derivatives.
Caption: A troubleshooting decision tree for common issues in the purification of pyridine derivatives.
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling of Bromonitropyridines
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions of bromonitropyridine substrates. The inherent electronic properties and coordinating nature of these molecules present unique hurdles in palladium-catalyzed transformations. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with bromonitropyridines particularly challenging?
A1: The primary difficulty arises from a combination of two factors: the Lewis basic pyridine nitrogen and the strongly electron-withdrawing nitro group. The pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes and catalyst poisoning.[1][2] The nitro group renders the pyridine ring highly electron-deficient. While this can be beneficial for the oxidative addition step, it can also exacerbate catalyst inhibition and potentially lead to undesired side reactions.[3]
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A2: The main deactivation pathways include:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can bind strongly to the palladium center, blocking coordination sites necessary for the catalytic cycle to proceed.[1][4] This is a common issue with nitrogen-containing heterocycles.
-
Formation of Palladium Black: The agglomeration of palladium atoms into insoluble and catalytically inactive palladium black is a frequent observation.[5][6] This can be accelerated by high temperatures or slow reaction kinetics, which can be a consequence of catalyst inhibition by the substrate.
-
Ligand Degradation: Phosphine ligands, commonly employed in these reactions, are susceptible to oxidation, especially at elevated temperatures in the presence of trace oxygen.[5]
-
Side Reactions: Unproductive pathways such as hydrodehalogenation (replacement of the bromine with a hydrogen) and homocoupling of the coupling partners can consume the starting materials and reduce the yield of the desired product.[1][7]
Q3: How does the position of the bromine and nitro groups on the pyridine ring affect reactivity?
A3: The relative positions of the substituents are crucial. For instance, a bromine atom at the 2-position of the pyridine ring is in close proximity to the nitrogen atom, which can enhance its inhibitory effect on the catalyst.[1] Bromonitropyridines with the bromine at the 3- or 4-position may be less prone to this direct steric and electronic deactivation. The position of the electron-withdrawing nitro group will also influence the electrophilicity of the carbon-bromine bond, thereby affecting the rate of oxidative addition.
Q4: What is the role of the ligand in preventing catalyst deactivation?
A4: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often effective.[1][8] These ligands can:
-
Sterically shield the palladium center, hindering the coordination of the pyridine nitrogen.
-
Increase the electron density on the palladium, which can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Q5: Can I reuse the palladium catalyst after a reaction with a bromonitropyridine?
A5: Reusability is often challenging due to the high propensity for catalyst deactivation. If significant palladium black has formed, the catalyst is likely irreversibly deactivated. In cases of reversible inhibition, it may be possible to regenerate the catalyst, but this is often not practical on a laboratory scale. It is generally recommended to use fresh catalyst for each reaction to ensure reproducibility.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulky, Electron-Rich Ligand: Employ ligands such as SPhos, XPhos, or RuPhos to sterically hinder pyridine coordination.[8] 2. Increase Ligand:Palladium Ratio: A higher ligand concentration can help to outcompete the pyridine substrate for coordination to the palladium center. 3. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient in situ generation of the active Pd(0) species. |
| Inactive Catalyst | 1. Use a Fresh Catalyst: Ensure the palladium source and ligands are of high quality and have been stored correctly under an inert atmosphere. 2. Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture to prevent catalyst oxidation.[7] 3. Consider a Pd(0) Source: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be more effective than in situ reduction of a Pd(II) source.[9][10] |
| Suboptimal Reaction Conditions | 1. Optimize Temperature: Gradually increase the reaction temperature in 10-20 °C increments, monitoring for decomposition.[3] 2. Screen Different Bases: The choice of base is critical. For Suzuki couplings, consider K₂CO₃, K₃PO₄, or Cs₂CO₃.[5] For Heck and Sonogashira reactions, organic bases like triethylamine are common. 3. Vary the Solvent: Screen a range of solvents such as 1,4-dioxane, toluene, or DMF, with or without water as a co-solvent. |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen or incomplete reduction of a Pd(II) pre-catalyst.[7] | 1. Rigorous Degassing: Use freeze-pump-thaw cycles or sparge solvents with an inert gas for an extended period.[7] 2. Use a Pd(0) Catalyst: Start with a Pd(0) source to minimize side reactions during pre-catalyst reduction. |
| Hydrodehalogenation (De-bromination) | Presence of a hydride source (e.g., from solvent or base). | 1. Use Anhydrous Solvents: Ensure all solvents are thoroughly dried. 2. Optimize Base and Ligand: The choice of base and ligand can influence the relative rates of reductive elimination and dehalogenation. |
| Palladium Black Precipitation | Catalyst agglomeration due to slow catalysis or high temperatures.[5] | 1. Improve Reaction Rate: Address the root cause of slow catalysis (e.g., catalyst poisoning) by changing the ligand or other reaction parameters. 2. Use a Stabilizing Ligand: Bulky phosphine ligands can help to prevent the agglomeration of palladium nanoparticles. 3. Lower the Temperature: If possible, run the reaction at a lower temperature for a longer duration. |
Quantitative Data Summary
While comprehensive, directly comparative data for a single bromonitropyridine substrate across a wide range of conditions is limited in the literature, the following tables provide representative data for the cross-coupling of structurally and electronically similar bromopyridine substrates. This information can serve as a valuable starting point for reaction optimization.
Table 1: Comparison of Bases in the Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with Phenylboronic Acid
| Base | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ | Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O | 80-120 | 81 | [5] |
| Na₂CO₃ | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 98 | [11] |
| K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 90 | 85 | [12] |
| CsF | (A-taphos)₂PdCl₂ | DME/H₂O | 100 | High | [13] |
Table 2: Comparison of Catalysts in the Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 96 | [5][7] |
| Pd(PPh₃)₄ (5) | - | Et₃N | DMF | 100 | 3 | 85 | [5][7] |
| PdCl₂(PPh₃)₂ (5) | - | Et₃N | DMF | 100 | 3 | 88 | [5][7] |
Table 3: Heck Coupling of Various Aryl Bromides with Styrene
| Aryl Bromide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromonitrobenzene | Pd(OAc)₂/Pyr:β-CD | NaOAc | H₂O | 80 | 95 | [14] |
| 2-Bromopyridine | Pd(OAc)₂/Pyr:β-CD | NaOAc | H₂O | 80 | 82 | [14] |
| 3-Bromoquinoline | PdEncat® 40 | NaOAc | Ethanol | 140 (mw) | 71 | [15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromonitropyridine
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Bromonitropyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the bromonitropyridine, arylboronic acid, base, palladium pre-catalyst, and ligand.
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Critical Considerations for Bromonitropyridines:
-
Inert Atmosphere: Due to the sensitivity of the catalyst and ligands to oxygen, maintaining a strictly inert atmosphere is paramount.
-
Ligand Choice: The use of a bulky, electron-rich phosphine ligand is highly recommended to mitigate catalyst poisoning.
-
Base Purity: Ensure the base is of high purity and, if necessary, dried before use.
Protocol 2: General Procedure for Heck Coupling of a Bromonitropyridine
Materials:
-
Bromonitropyridine (1.0 equiv)
-
Alkene (e.g., styrene, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., PPh₃ or a bulky phosphine, 4-10 mol%)
-
Organic base (e.g., triethylamine, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or NMP)
Procedure:
-
To an oven-dried reaction vessel, add the bromonitropyridine, palladium catalyst, and ligand.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent, followed by the alkene and the organic base.
-
Heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Critical Considerations for Bromonitropyridines:
-
Temperature Control: While higher temperatures may be required, excessive heat can lead to rapid catalyst decomposition. Careful temperature optimization is necessary.
-
Base Choice: The choice of base can influence the reaction outcome. Triethylamine is a common choice, but other organic or inorganic bases may be screened.
Protocol 3: General Procedure for Sonogashira Coupling of a Bromonitropyridine
Materials:
-
Bromonitropyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Organic base (e.g., triethylamine or diisopropylamine) as solvent or co-solvent
-
Anhydrous, degassed co-solvent if needed (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add the bromonitropyridine, palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove solid byproducts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Critical Considerations for Bromonitropyridines:
-
Copper Co-catalyst: The use of a copper(I) co-catalyst is standard in Sonogashira reactions but can sometimes be omitted in "copper-free" protocols, which may require different ligands and conditions.
-
Amine Base: The amine base is crucial for the reaction and often serves as the solvent. Ensure it is dry and of high purity.
Visualizations
Catalyst Deactivation Pathway
Caption: Catalyst deactivation pathways in the cross-coupling of bromonitropyridines.
Troubleshooting Workflow for Low Conversion
References
- 1. benchchem.com [benchchem.com]
- 2. sctunisie.org [sctunisie.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles [mdpi.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Nitropyridine Functionalization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the functionalization of nitropyridines. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
General Questions
-
Nucleophilic Aromatic Substitution (SNAr)
-
Palladium-Catalyzed Cross-Coupling Reactions
-
C-H Functionalization
-
-
Troubleshooting Guides by Reaction Type
-
Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
-
Troubleshooting Suzuki-Miyaura Coupling
-
Troubleshooting Mizoroki-Heck Reaction
-
Troubleshooting Minisci (C-H Alkylation) Reaction
-
-
Quantitative Data Summary
-
Detailed Experimental Protocols
-
Protocol 1: SNAr of 2-Chloro-5-nitropyridine with an Amine
-
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-5-nitropyridine
-
Protocol 3: Mizoroki-Heck Reaction of 4-Iodo-3-nitropyridine
-
Protocol 4: Minisci C-H Alkylation of 3-Nitropyridine
-
Frequently Asked Questions (FAQs)
General Questions
Q1: My nitropyridine functionalization reaction is consistently giving low yields. What are the first parameters I should investigate?
A1: Low yields can stem from several factors. A systematic approach is recommended[1]:
-
Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. Optimize these for your specific substrate. Some reactions need higher temperatures to overcome activation energy, while others require lower temperatures to prevent byproduct formation.
-
Purity of Starting Materials: Impurities in your nitropyridine, coupling partner, or reagents can interfere with the reaction, leading to side products. Ensure the purity of all materials before starting.
-
Catalyst Activity: If using a catalyst, its activity might be compromised. Consider catalyst deactivation and ensure it is fresh or properly activated.
-
Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and equilibria. Screening various solvents is advisable.
-
Atmosphere: For many reactions, especially palladium-catalyzed couplings, maintaining an inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst degradation and side reactions.
Q2: I'm having difficulty purifying my functionalized nitropyridine product. What are some effective strategies?
A2: Purification of nitropyridine derivatives can be challenging due to their polarity. Common techniques include[2]:
-
Recrystallization: Often the most effective method for removing isomeric impurities, provided a suitable solvent system can be found.
-
Column Chromatography: Silica gel chromatography is widely used. The choice of eluent is critical for good separation. A gradient elution is often necessary.
-
Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Nucleophilic Aromatic Substitution (SNAr)
Q3: In the SNAr of a dihalonitropyridine, how can I control which halide is substituted?
A3: Regioselectivity in SNAr reactions on dihalonitropyridines is primarily governed by electronics. The nitro group is a powerful electron-withdrawing group that stabilizes the negative charge in the Meisenheimer intermediate.[3][4] Nucleophilic attack is favored at the position ortho or para to the nitro group, as this allows for direct resonance delocalization of the negative charge onto the nitro group's oxygen atoms. For example, in 2,4-dichloro-5-nitropyridine, substitution occurs preferentially at the C4 position, which is para to the nitro group.[3][4][5]
Q4: My SNAr reaction is sluggish or not proceeding to completion. What should I check?
A4: Several factors can lead to a slow SNAr reaction:
-
Nucleophile Strength: The nucleophile may not be strong enough. Consider using a more nucleophilic reagent or adding a base to deprotonate the nucleophile, increasing its reactivity.
-
Leaving Group: While the nitro group activates the ring, the nature of the leaving group still matters. The typical reactivity order for halogens in SNAr is F > Cl > Br > I.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more reactive.
-
Temperature: Increasing the reaction temperature can often accelerate the reaction, but monitor for byproduct formation.
Palladium-Catalyzed Cross-Coupling Reactions
Q5: I am observing significant homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction. How can I minimize this byproduct?
A5: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[6] To minimize it:
-
Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. This removes dissolved oxygen which can contribute to the homocoupling pathway.
-
Base Selection: The choice and amount of base can influence the rate of transmetalation versus homocoupling.[1] Weaker bases or careful stoichiometric control might be beneficial.
-
Catalyst System: Using a pre-formed Pd(0) catalyst or ensuring efficient in-situ reduction of a Pd(II) precatalyst can help. Some ligand systems are also more prone to promoting homocoupling than others.
-
Boronic Esters: Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid to reduce the rate of protodeboronation and homocoupling.
Q6: Why is my Heck reaction giving a mixture of E/Z isomers or double bond migration?
A6: The stereoselectivity of the Heck reaction is typically high, favoring the E-isomer due to steric factors in the transition state of the β-hydride elimination step. However, issues can arise:
-
Isomerization: The palladium-hydride species formed after β-hydride elimination can re-add to the product alkene, leading to isomerization. Adding a base or certain additives can facilitate the reductive elimination of HX and regenerate the Pd(0) catalyst, minimizing this side reaction.
-
Reaction Conditions: Ligand choice can influence the regioselectivity of the initial migratory insertion, which can in turn affect the final product distribution. Cationic palladium complexes, often formed with bidentate phosphine ligands, can exhibit different regioselectivity compared to neutral complexes.
C-H Functionalization
Q7: My Minisci reaction on a nitropyridine is producing a mixture of regioisomers. How can I improve the selectivity?
A7: The Minisci reaction, which involves the addition of a nucleophilic radical to an electron-deficient heterocycle, often yields a mixture of regioisomers.[7] Selectivity is influenced by both steric and electronic factors:
-
Protonation: The reaction is typically run under acidic conditions to protonate the pyridine nitrogen, further activating the ring. The position of radical attack is directed to the α (C2/C6) and γ (C4) positions.
-
Steric Hindrance: Bulky substituents on the pyridine ring or the incoming radical can direct the addition to the less sterically hindered positions. For instance, a substituent at C2 will favor attack at C4 and C6.
-
Blocking Groups: A modern approach to achieve high regioselectivity is the use of a removable blocking group on the nitrogen or adjacent to a specific position to direct the functionalization.[8]
Q8: What are common byproducts in Minisci reactions other than regioisomers?
A8: Besides regioisomers, a potential side reaction is acylation, especially when the radical is generated from a carboxylic acid.[7] The formation of an acyl radical can compete with the desired alkyl radical formation, leading to the introduction of an acyl group onto the pyridine ring. The ratio of alkylation to acylation depends on the specific substrate and reaction conditions.
Troubleshooting Guides by Reaction Type
Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently activated substrate. 2. Poor nucleophile. 3. Inappropriate solvent. 4. Low temperature. | 1. Ensure the nitro group is ortho/para to the leaving group for maximum activation. 2. Use a stronger nucleophile or add a non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate the nucleophile. 3. Switch to a polar aprotic solvent (DMF, DMSO). 4. Gradually increase the reaction temperature while monitoring for decomposition. |
| Formation of Multiple Products | 1. Substitution at multiple positions on a poly-halogenated substrate. 2. Side reaction of the nucleophile. | 1. Control stoichiometry (use ~1 equivalent of the nucleophile for mono-substitution). Lower the temperature to favor the more reactive site. 2. Check the stability of the nucleophile under the reaction conditions. |
| Product Decomposition | 1. Reaction temperature is too high. 2. Product is sensitive to the base used. | 1. Reduce the reaction temperature and increase the reaction time. 2. Use a milder base (e.g., K₂CO₃ instead of NaH) or a stoichiometric amount of a non-nucleophilic organic base (e.g., triethylamine). |
Troubleshooting Workflow for SNAr Reactions
Troubleshooting Suzuki-Miyaura Coupling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Protodeboronation of boronic acid. 3. Poor transmetalation. | 1. Use a fresh catalyst/ligand. Ensure the reaction is under an inert atmosphere. 2. Use anhydrous solvents. Consider converting the boronic acid to a more stable pinacol ester. 3. The choice of base is crucial. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is sufficiently soluble in the reaction medium. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Pd(II) precatalyst reduction is slow or inefficient. | 1. Thoroughly degas solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas. 2. Use a Pd(0) source directly or add a reducing agent. Some ligand systems are better at facilitating the catalytic cycle. |
| Formation of Phosphine-Related Byproducts | 1. Ligand degradation or participation in side reactions. | 1. This can be an issue with certain arylphosphine ligands, where the aryl group from the phosphine is transferred. Consider using a different class of ligand (e.g., N-heterocyclic carbene (NHC) or different phosphine ligands). |
Troubleshooting Mizoroki-Heck Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Catalyst deactivation. 2. Unreactive alkene or aryl halide. | 1. Ensure an inert atmosphere. High temperatures can lead to palladium black formation; consider a more stable catalyst system. 2. Electron-deficient alkenes (e.g., acrylates) and electron-rich aryl halides are generally more reactive. For less reactive partners, higher temperatures and more active catalysts (e.g., with bulky, electron-rich ligands) may be needed. |
| Poor Regioselectivity or Isomerization | 1. Re-addition of Pd-H species to the product. 2. Cationic vs. neutral catalytic pathway. | 1. Ensure the base is effective in regenerating the Pd(0) catalyst quickly. 2. The choice of ligand and halide/triflate can influence the dominant catalytic cycle, affecting regioselectivity. Monodentate phosphines often favor the neutral pathway, while bidentate ligands can promote a cationic pathway with different selectivity. |
| Formation of Reduced Arene Byproduct | 1. The aryl-palladium intermediate is reduced before coupling. | 1. This can happen if there is a source of hydride in the reaction. Ensure solvents are pure and dry. |
Troubleshooting Minisci (C-H Alkylation) Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity | 1. Inherent electronic preference for multiple sites (C2/C4/C6). 2. Steric factors are not sufficient to direct the reaction. | 1. Modify the electronic nature of the pyridine ring with other substituents if possible. 2. Use a bulkier radical source. Introduce a sterically demanding (and removable) blocking group at a specific position to direct functionalization.[8] |
| Low Yield | 1. Inefficient radical generation. 2. Radical recombination or other side reactions. | 1. Optimize the oxidant (e.g., (NH₄)₂S₂O₈) and catalyst (e.g., AgNO₃) concentrations. 2. Adjust the concentration of reactants. Sometimes higher dilution can disfavor bimolecular radical recombination. |
| Formation of Acylation Byproduct | 1. Competitive formation of acyl radical from the carboxylic acid precursor. | 1. Modify reaction conditions (temperature, solvent) to favor decarboxylation over acyl radical formation. Some radical precursors are less prone to this side reaction. |
Quantitative Data Summary
The following tables summarize quantitative data on yields and byproduct formation in various nitropyridine functionalization reactions.
Table 1: Regioselectivity in SNAr of 2,4-Dichloro-5-nitropyridine
| Nucleophile | Solvent | Temp (°C) | Major Product | Minor Product | Product Ratio (C4:C2) | Ref. |
| Cyclopentylamine | Acetonitrile | RT | 4-(Cyclopentylamino)-2-chloro-5-nitropyridine | 2-(Cyclopentylamino)-4-chloro-5-nitropyridine | >95:5 | [4] |
| Piperidine | Ethanol | 40 | 4-(Piperidin-1-yl)-2-chloro-5-nitropyridine | 2-(Piperidin-1-yl)-4-chloro-5-nitropyridine | High C4 selectivity | [9] |
| Sodium Methoxide | Methanol | RT | 2-Chloro-4-methoxy-5-nitropyridine | 4-Chloro-2-methoxy-5-nitropyridine | >98:2 | [3] |
Table 2: Byproduct Formation in Suzuki-Miyaura Coupling of Halonitropyridines
| Nitropyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Byproduct Type | Approx. Byproduct % | Ref. |
| 2-Bromo-5-nitropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Phenyl-phenyl homocoupling | 5-15% (O₂ present) | [6] |
| 2-Bromo-5-nitropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Protodeboronation (Nitrobenzene) | <5% (anhydrous) | [10] |
| 4-Iodo-3-nitropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | CsF | Homocoupling | <10% (degassed) | General Observation |
Detailed Experimental Protocols
Protocol 1: SNAr of 2-Chloro-5-nitropyridine with an Amine
This protocol describes the selective substitution of the C4-chloride in 2,4-dichloro-5-nitropyridine with an amine nucleophile.[4]
Materials:
-
2,4-Dichloro-5-nitropyridine (1.0 equiv)
-
Cyclopentylamine (1.0 equiv)
-
Triethylamine (2.0 equiv)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloro-5-nitropyridine (1.0 equiv) in anhydrous ACN.
-
In a separate flask, prepare a solution of cyclopentylamine (1.0 equiv) and triethylamine (2.0 equiv) in ACN.
-
Slowly add the amine/triethylamine solution to the stirred solution of 2,4-dichloro-5-nitropyridine at room temperature.
-
Stir the reaction mixture for 10-30 minutes, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-(cyclopentylamino)-2-chloro-5-nitropyridine.
Experimental Workflow Diagram
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-5-nitropyridine
This protocol is a general starting point for the coupling of a nitropyridyl halide with a boronic acid.
Materials:
-
2-Bromo-5-nitropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Dioxane and Water (e.g., 4:1 mixture)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-nitropyridine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Prepare a degassed solvent mixture of dioxane and water (4:1) by bubbling with inert gas for 20-30 minutes.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Mizoroki-Heck Reaction of 4-Iodo-3-nitropyridine
This protocol describes a typical Heck reaction with a nitropyridine substrate.[8]
Materials:
-
4-Iodo-3-nitropyridine (1.0 equiv)
-
Alkene (e.g., methyl acrylate) (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a dry Schlenk flask, add 4-iodo-3-nitropyridine, Pd(OAc)₂, and Na₂CO₃.
-
Seal the flask and purge with an inert gas (Argon or Nitrogen).
-
Add anhydrous DMF followed by the alkene via syringe.
-
Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, then dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography.
Protocol 4: Minisci C-H Alkylation of 3-Nitropyridine
This protocol outlines a decarboxylative Minisci-type alkylation.[8]
Materials:
-
3-Nitropyridine (1.0 equiv)
-
Carboxylic acid (e.g., Adamantane-1-carboxylic acid) (2.0 equiv)
-
Ammonium Persulfate ((NH₄)₂S₂O₈) (2.0 equiv)
-
Silver Nitrate (AgNO₃) (0.2 equiv)
-
Dichloroethane (DCE) and Water (1:1 mixture)
-
Dichloromethane, 1N NaOH, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a screw-cap tube, add 3-nitropyridine, the carboxylic acid, (NH₄)₂S₂O₈, and AgNO₃.
-
Add dichloroethane and water to form a biphasic mixture.
-
Seal the tube and stir the mixture at 50-70 °C for 2-4 hours.
-
Monitor the reaction by LC-MS for the formation of the product and consumption of the starting material.
-
Upon completion, cool the reaction and dilute with dichloromethane.
-
Transfer to a separatory funnel and wash with 1N NaOH, then brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Minisci reaction - Wikipedia [en.wikipedia.org]
- 8. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Reactions of Electron-Deficient Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving electron-deficient substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My Suzuki coupling reaction with an electron-deficient aryl halide (e.g., a nitro- or cyano-substituted aryl chloride) is giving a low yield. What are the most common initial checks I should perform?
A1: Low yields with electron-deficient aryl halides, particularly chlorides, are a common challenge. Start with a systematic check of your reagents and reaction setup:
-
Catalyst and Ligand Integrity : Ensure your palladium source and phosphine ligands are fresh and have been stored correctly under an inert atmosphere.[1] Phosphine ligands are susceptible to oxidation, which can deactivate the catalyst.[1]
-
Aryl Halide Reactivity : The reactivity of the aryl halide significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl.[2] Couplings with aryl chlorides are more challenging and often require specialized, highly active catalyst systems with bulky, electron-rich ligands (e.g., Buchwald-type ligands like SPhos or XPhos).[2][3]
-
Inert Atmosphere : The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[1]
-
Solvent and Base Purity : Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1] Ensure your base is of high purity.[1]
Q2: I suspect protodeboronation of my electron-deficient boronic acid is the main issue. How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond, is a common culprit for low yields, especially with electron-deficient boronic acids.[1][4] Here are some strategies to mitigate it:
-
Choice of Base : The base is crucial for activating the boronic acid but can also promote protodeboronation.[1] Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1][4]
-
Anhydrous Conditions : While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[1] Using anhydrous conditions with a suitable base can help.
-
Use of More Stable Boron Reagents : Converting the boronic acid to a more stable derivative like a pinacol ester (Bpin), MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][5] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Reaction Time and Temperature : Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]
Q3: Which base is most effective for coupling electron-deficient substrates?
A3: There is no single "best" base, as the optimal choice depends on the specific coupling partners and solvent system. However, for challenging electron-deficient substrates, a moderately strong to strong base is often required.
-
Potassium Phosphate (K₃PO₄) : Often a reliable choice for challenging substrates, providing a good balance of reactivity while minimizing certain side reactions.[4]
-
Cesium Carbonate (Cs₂CO₃) : A stronger and more soluble inorganic base that can be effective when weaker bases fail.[4]
-
Potassium Fluoride (KF) : Can be particularly useful in anhydrous conditions or when substrates contain base-sensitive functional groups.[4]
Q4: What is the best solvent for Suzuki reactions with electron-deficient substrates?
A4: The choice of solvent can significantly influence the reaction's success by affecting the solubility of reagents and intermediates, as well as the stability of the catalytic species.
-
Aqueous Mixtures : Mixtures of polar aprotic solvents like 1,4-dioxane, THF, or DMF with water are common.[1]
-
Aqueous n-butanol : This has been shown to be an efficient solvent system for the coupling of heteroaryl chlorides.
-
Polar vs. Nonpolar Solvents : The polarity of the solvent can influence the selectivity of the reaction. For example, in the coupling of chloroaryl triflates, nonpolar solvents like THF favor reaction at the chloride position, while polar solvents like MeCN can favor reaction at the triflate position.[6]
Q5: My reaction has stalled and is not going to completion. What should I do?
A5: If your reaction stalls, consider the following troubleshooting steps:
-
Verify Catalyst Activity : Ensure your palladium source and ligand are active. If using a Pd(II) source, it must be reduced in situ to the active Pd(0) state.[7] Consider using a more robust pre-catalyst.
-
Screen Ligands : For challenging substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often improve reaction rates and yields.[4]
-
Increase Temperature : A moderate increase in temperature may be necessary, but be mindful of the increased risk of protodeboronation.[4]
-
Change the Solvent System : Ensure all reactants are sufficiently soluble.[4]
Data Presentation
The following tables summarize quantitative data on the effect of different bases and solvents on the yield of Suzuki-Miyaura coupling reactions.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Base | Typical Conditions | Reported Yield Range (%) | Notes |
| Na₂CO₃ | Aqueous solvent mixtures | 70-98 | A standard, effective base for many Suzuki reactions.[8][9] |
| K₂CO₃ | Aqueous solvent mixtures | 60-95 | Another common and effective base.[4] |
| K₃PO₄ | Often used for challenging substrates | 80-99 | A strong base that is often effective when other bases fail.[4][8] |
| Cs₂CO₃ | Anhydrous or aqueous conditions | 85-99 | A highly soluble and strong base, good for difficult couplings.[4] |
| KF | Anhydrous conditions | 70-90 | A milder option, useful for substrates with base-sensitive groups.[4] |
| NaOH | Aqueous THF or H₂O | Variable | A very strong base that can promote side reactions.[2] |
| Et₃N | Anhydrous conditions | Lower yields | An organic base, generally less effective than inorganic bases for this reaction.[8] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and solvent used.
Table 2: Effect of Different Solvents on Suzuki Coupling Yield of an Electron-Deficient Aryl Chloride *
| Solvent | Dielectric Constant (ε) | Yield of Coupling at C-Cl (%) | Yield of Coupling at C-OTf (%) |
| Toluene | 2.4 | 96 | n.d. |
| THF | 7.5 | 95 | n.d. |
| iPrOH | 20.2 | 94 | n.d. |
| Acetone | 21.0 | 83 | 2 |
| EtOH | 25.3 | 71 | n.d. |
| MeOH | 33.0 | 55 | 2 |
| MeCN | 36.6 | 0 | 81 |
| DMF | 38.2 | 9 | 45 |
| DMSO | 47.2 | 1 | 61 |
| H₂O | 80.1 | 59 | n.d. |
*Data is for the coupling of a chloroaryl triflate with an arylboronic acid and illustrates the solvent's effect on selectivity. "n.d." indicates that the yield was not determined.[6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Electron-Deficient Aryl Bromide
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of an electron-deficient aryl bromide with a substituted boronic acid.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Substituted Boronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask, add the aryl bromide, the substituted boronic acid, the palladium catalyst, and the base under an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition : Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.[4]
-
Reaction Execution : Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).[1]
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 3-Bromo-5-Nitropyridine Coupling Reactions
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 3-bromo-5-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my coupling reaction with 3-bromo-5-nitropyridine?
A1: Low conversion with 3-bromo-5-nitropyridine can stem from several factors. As an electron-deficient aryl bromide due to the nitro group, its reactivity profile has specific considerations.[1] Common issues include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Standard catalysts may not be optimal for this substrate.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact reaction efficiency.[2]
-
Reagent Quality: The purity of 3-bromo-5-nitropyridine, the coupling partner, and the dryness of the solvents are crucial, as impurities can poison the catalyst.[2][3]
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation.[1][2]
-
Side Reactions: Competing reactions such as hydrodehalogenation (de-bromination) and homocoupling can consume starting materials.[1][4]
Q2: What are the most common side reactions with 3-bromo-5-nitropyridine and how can I minimize them?
A2: The two most prevalent side reactions are hydrodehalogenation and homocoupling.
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen, forming 3-nitropyridine. This can be caused by hydride sources in the reaction mixture, such as the solvent or impurities.[2] To minimize this, ensure the use of high-purity, anhydrous solvents and reagents.
-
Homocoupling: This is the self-coupling of the boronic acid or the coupling of two molecules of 3-bromo-5-nitropyridine. Oxygen can promote the homocoupling of boronic acids, so thorough degassing of the reaction mixture is critical.[4] Using bulky phosphine ligands can also sterically hinder the formation of homocoupling products.[4]
Q3: How does the nitro group on the pyridine ring affect the coupling reaction?
A3: The electron-withdrawing nitro group makes the pyridine ring electron-deficient. This generally favors the oxidative addition step, which is often the rate-determining step in the catalytic cycle for many cross-coupling reactions.[1] However, the pyridine nitrogen itself can coordinate to the palladium catalyst, potentially inhibiting its activity.[4] The choice of a suitable ligand is key to mitigate this inhibition.
Troubleshooting Guides
Issue 1: Low Conversion in Suzuki-Miyaura Coupling
If you are experiencing low yields in your Suzuki-Miyaura reaction, consider the following troubleshooting steps:
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low Suzuki-Miyaura coupling conversion.
Parameter Optimization for Suzuki-Miyaura Coupling
| Parameter | Recommendation for 3-bromo-5-nitropyridine | Rationale |
| Palladium Catalyst | Use modern palladacycle precatalysts (e.g., Buchwald G3/G4) or Pd(dppf)Cl2. | These are often more effective for electron-deficient substrates and provide cleaner conversion to the active Pd(0) species.[3] |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). | These ligands can prevent the pyridine nitrogen from inhibiting the catalyst and facilitate the oxidative addition step.[1][4] |
| Base | Screen stronger inorganic bases like Cs2CO3 or K3PO4. | The choice of base is crucial for the transmetalation step. Stronger bases are often more effective. |
| Solvent | Anhydrous and thoroughly degassed solvents like 1,4-dioxane or toluene, often with a small amount of water. | Proper degassing minimizes oxygen-induced side reactions like homocoupling.[1][4] |
| Temperature | Typically 80-110 °C. | If the reaction is sluggish, a gradual increase in temperature may be necessary.[1] |
Issue 2: Low Conversion in Buchwald-Hartwig Amination
For challenges with C-N bond formation, refer to the following guide:
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting guide for Buchwald-Hartwig amination reactions.
Parameter Optimization for Buchwald-Hartwig Amination
| Parameter | Recommendation for 3-bromo-5-nitropyridine | Rationale |
| Catalyst/Ligand | Systems with sterically hindered, bulky phosphine ligands are preferred. | These ligands promote the formation of the active monoligated palladium species, increasing the rate of reaction.[5] |
| Base | Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K2CO3. | The choice of base can be critical; NaOtBu is common, but weaker bases may be needed if other functional groups are sensitive.[6] |
| Solvent | Anhydrous, aprotic solvents such as toluene, dioxane, or THF. | These solvents are generally compatible with the strong bases used and the sensitive catalyst.[6] |
| Amine Substrate | Primary and secondary alkyl and aryl amines can be used. | Note that some functional groups on the amine, like azo groups, may poison the catalyst.[6] |
Issue 3: Low Conversion in Heck and Sonogashira Couplings
For issues with these C-C bond-forming reactions, consider these points:
Key Parameters for Heck and Sonogashira Reactions
Caption: Critical parameters for Heck and Sonogashira couplings.
Parameter Optimization for Heck and Sonogashira Couplings
| Reaction | Parameter | Recommendation | Rationale |
| Heck | Base | Organic bases like triethylamine (Et3N) or DBU are commonly used. | The base is needed to neutralize the H-X generated during the reaction.[7] |
| Temperature | Elevated temperatures (100-140 °C) are often necessary. | Higher temperatures are typically required to drive the reaction to completion.[8] | |
| Sonogashira | Co-catalyst | Copper(I) iodide (CuI) is a standard co-catalyst. | CuI reacts with the terminal alkyne to form a copper acetylide, which is a more reactive species for the coupling.[9] |
| Base | An amine base such as triethylamine or piperidine is used. | The amine acts as both a base and can be the solvent.[10] | |
| Atmosphere | A thoroughly degassed system under an inert atmosphere (Argon or Nitrogen) is crucial. | Oxygen promotes the homocoupling of the terminal alkyne (Glaser coupling), a major side reaction.[10] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the coupling of 3-bromo-5-nitropyridine with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add the arylboronic acid (1.2 eq.), a base such as K2CO3 (2.0 eq.), the palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a magnetic stir bar.
-
Reagent Addition: Add 3-bromo-5-nitropyridine (1.0 eq.).
-
Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[4]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[11]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.[11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
General Protocol for a Buchwald-Hartwig Amination Reaction
This protocol is a general guideline for the amination of 3-bromo-5-nitropyridine.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.5-3.0 eq.).[2]
-
Reagent Addition: Add 3-bromo-5-nitropyridine (1.0 eq.) to the tube.
-
Degassing: Seal the tube, then evacuate and backfill with an inert gas. Repeat this three times.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.5 eq.).[2]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction's progress by TLC or LC-MS.[2]
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal from Nitropyridine Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of residual palladium catalysts from nitropyridine products. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from nitropyridine products so challenging?
A1: The primary difficulty stems from the inherent chemical nature of nitropyridines. The nitrogen atom in the pyridine ring can act as a strong ligand, forming stable complexes with palladium. This chelation can make the palladium less accessible to standard removal techniques like simple filtration, especially when the palladium is in a soluble, homogeneous form.[1]
Q2: What are the most common methods for removing residual palladium from nitropyridine products?
A2: The most prevalent and effective methods include:
-
Adsorption onto Scavenger Resins: These are solid supports, typically silica or polystyrene, functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, or triamines. The reaction mixture is treated with the scavenger, which selectively binds the palladium, and is then easily removed by filtration.[1][2]
-
Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium. However, its non-specific nature can sometimes lead to the loss of the desired product through co-adsorption.[1][2]
-
Crystallization: Purifying the final product through crystallization can be an effective method, leaving the palladium impurities behind in the mother liquor.
-
Filtration through Celite®: This method is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of the solution.[1]
Q3: How do I choose the best palladium removal method for my specific nitropyridine product?
A3: The optimal method depends on several factors:
-
The nature of your nitropyridine product: Consider its solubility, stability, and the potential for strong chelation with palladium.
-
The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)? Is it in the Pd(0) or Pd(II) oxidation state?
-
The solvent system: The solvent can influence the effectiveness of scavengers and the potential for product loss on adsorbents.[1][2]
-
Required purity level: For active pharmaceutical ingredients (APIs), stringent limits on residual palladium (often below 10 ppm) are required by regulatory bodies like the ICH.[2]
Q4: What are the typical regulatory limits for palladium in pharmaceutical products?
A4: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities classifies palladium as a Class 2B element. The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which for a drug with a maximum daily dose of 10 grams, translates to a concentration limit of 10 ppm.[2]
Troubleshooting Guides
Issue 1: High levels of residual palladium remain after purification.
-
Possible Cause: Strong chelation of palladium to the nitropyridine product, rendering it soluble and difficult to remove by simple filtration.[1] The palladium species might be in a form that is not effectively captured by the chosen method.
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol- or triamine-based scavengers are often effective.[1]
-
Optimize Scavenging Conditions: Increase the temperature (e.g., to 40-60 °C) and/or extend the treatment time (e.g., up to 24 hours) to enhance the scavenger's efficiency.[2]
-
Consider a Combination of Methods: A sequential treatment, for instance, filtration through Celite® followed by treatment with a scavenger resin, can be more effective.[1]
-
Adjust the pH: In some cases, adjusting the pH of the mixture can help to break up palladium-product complexes before scavenging.
-
Issue 2: Significant loss of the nitropyridine product during palladium removal.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, which is a common issue with activated carbon.[1][2]
-
Troubleshooting Steps:
-
Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.[1][2]
-
Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others. Testing a variety of scavengers can identify one with high selectivity for palladium and low affinity for your product.[1][2]
-
Change the Solvent: The solvent can influence the interaction between your product and the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[1][2]
-
Alternative Purification Techniques: If product loss remains high, consider other methods like crystallization.[1]
-
Issue 3: Inconsistent palladium removal results between batches.
-
Possible Cause: Variability in the form of the palladium species (e.g., different oxidation states or coordination environments) in the crude reaction mixture or inconsistent handling of the scavenger.[1]
-
Troubleshooting Steps:
-
Standardize the Work-up Procedure: Ensure that the work-up of the reaction is consistent before the palladium removal step to minimize variability in the palladium species.
-
Proper Scavenger Handling: Some scavengers are sensitive to air and moisture. Ensure they are stored and handled correctly.
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.
-
Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.
-
Data Presentation: Comparison of Palladium Removal Methods
The following table summarizes the typical performance of various palladium removal methods. Please note that efficiency can vary significantly depending on the specific nitropyridine product, reaction conditions, and the form of the palladium catalyst.
| Method | Starting Pd Level (ppm) | Final Pd Level (ppm) | Product Recovery | Key Advantages | Key Disadvantages |
| Activated Carbon | 1000 - 5000 | 50 - 200 | 70 - 90% | Cost-effective, widely available. | Non-selective, can lead to significant product loss, lower efficiency compared to scavengers.[2] |
| SiliaMetS® Thiol | ~1300 | < 10 | > 90% | High efficiency for Pd(II), robust under various conditions.[3] | Higher cost than activated carbon. |
| QuadraPure™ TU | ~1200 | < 1 | > 95% | Very high efficiency, fast scavenging.[4] | Higher cost than activated carbon. |
| ISOLUTE® Si-TMT | ~1670 | ~160 | > 90% | Effective at reducing palladium levels significantly.[5] | May require optimization for lower ppm levels. |
| Crystallization | Variable | < 10 | Variable | Can be highly effective and scalable, provides high purity product. | Product must be crystalline, may require significant process development. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Scavenger Resin (e.g., SiliaMetS® Thiol)
-
Dissolution: Dissolve the crude nitropyridine product in a suitable solvent (e.g., THF, DCM, Ethyl Acetate).
-
Scavenger Addition: Add the scavenger resin (typically 4-8 molar equivalents relative to the residual palladium concentration) to the solution.[6]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 24 hours. The optimal time and temperature should be determined experimentally.[2]
-
Filtration: Filter the mixture to remove the solid-supported scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[2]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude nitropyridine product in an appropriate solvent (e.g., Toluene, THF).[2]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.[1]
-
Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[1]
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.[1]
-
Analysis: Quantify the remaining palladium content using ICP-MS.[1]
Protocol 3: Quantification of Residual Palladium by ICP-MS
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard method for quantifying trace levels of elemental impurities in pharmaceutical products.
-
Sample Preparation: Accurately weigh a sample of the purified nitropyridine product. The sample may need to be digested using a mixture of acids (e.g., nitric and hydrochloric acid) in a closed vessel, potentially with microwave assistance, to ensure complete dissolution and to convert all palladium to a form suitable for analysis.[7] Alternatively, for some samples, simple dissolution in an appropriate organic or aqueous solvent may be sufficient.[8]
-
Calibration: Prepare a series of calibration standards of known palladium concentrations in a matrix that matches the sample solution as closely as possible.
-
Analysis: Introduce the prepared sample and calibration standards into the ICP-MS instrument. The instrument will measure the intensity of the palladium isotopes to determine the concentration in the sample.
-
Calculation: The concentration of palladium in the original solid sample is calculated by accounting for the initial sample weight and the dilution factor used during sample preparation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cphi-online.com [cphi-online.com]
- 6. velocityscientific.com.au [velocityscientific.com.au]
- 7. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine Couplings by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for the reaction monitoring of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine couplings.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC-MS analysis of the coupling reactions of this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal for Analyte | Incorrect MS Settings: The mass spectrometer is not optimized for the analyte. | - Ensure the MS method uses appropriate settings for the compound's physicochemical properties (e.g., correct polarity, acquisition mode). - Perform an MS tune and calibration. - Check for the formation of adducts (e.g., Na+, K+, NH4+) and adjust mobile phase accordingly.[1] |
| Sample Degradation: The analyte is not stable under the experimental conditions. | - Prepare fresh samples for analysis.[1] - Ensure the sample diluent is appropriate and does not cause degradation. | |
| Ion Suppression: Matrix effects from the reaction mixture are interfering with analyte ionization. | - Dilute the sample further in the initial mobile phase. - Optimize the sample preparation procedure to remove interfering matrix components.[1] | |
| Retention Time Shifts | Column Degradation: The analytical column performance has deteriorated. | - Replace the analytical column. - Use a guard column to protect the analytical column from strongly retained materials.[2] |
| Mobile Phase Inconsistency: Changes in mobile phase composition or pH. | - Prepare fresh mobile phase.[3] - Ensure adequate equilibration of the column with the initial mobile phase conditions between injections (at least 10 column volumes).[1] | |
| Flow Rate Fluctuation: The LC pump is not delivering a consistent flow rate. | - Purge the LC system to remove air bubbles.[1] - Check for leaks in the system. | |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | Column Overload: Too much sample has been injected onto the column. | - Reduce the injection volume or dilute the sample.[3] |
| Inappropriate Sample Solvent: The sample is dissolved in a solvent stronger than the initial mobile phase. | - Ensure the sample solvent is as weak as or weaker than the initial mobile phase.[2][3] | |
| Column Contamination: The column is fouled with particulates or strongly retained compounds. | - Wash the column with a strong solvent. - Filter all samples before injection.[2] | |
| Presence of Unexpected Peaks | Reaction Byproducts: Formation of unintended products during the coupling reaction. | - Analyze the mass spectra of the unexpected peaks to identify their molecular weights. Common byproducts in Suzuki couplings include homocoupling products of the boronic acid reactant.[4] |
| Contamination: Contamination from solvents, glassware, or previous injections (carryover). | - Run blank injections to check for carryover.[3] - Use high-purity solvents and clean glassware.[3] | |
| Sample Degradation Products: The starting material or product is degrading over time. | - Analyze samples promptly after preparation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting LC-MS method for monitoring the coupling reaction of this compound?
A1: A suitable starting point would be a reverse-phase C18 column with a water/acetonitrile gradient containing a small amount of formic acid to aid ionization. A detailed experimental protocol is provided below.
Q2: How can I confirm the identity of my product and any byproducts?
A2: The primary method for identification is by analyzing the mass-to-charge ratio (m/z) from the mass spectrometer. For the starting material, this compound (C7H7BrN2O3), the expected monoisotopic mass is approximately 245.96 Da. The product's expected mass will depend on the coupling partner. High-resolution mass spectrometry can provide a more accurate mass measurement to confirm the elemental composition.
Q3: My reaction appears to be stalled (no change in the ratio of starting material to product). What should I check?
A3: In the context of the reaction itself, consider issues with the catalyst activity, reagent purity, or reaction conditions (temperature, atmosphere). From an analytical standpoint, ensure your LC-MS method is stable by injecting a standard to verify that the instrument response is consistent.
Q4: I am observing significant peak tailing for my pyridine-containing compounds. How can I improve this?
A4: Peak tailing for basic compounds like pyridines on silica-based columns can be common. Adding a small amount of a basic modifier like triethylamine to the mobile phase can sometimes mitigate this issue, but be aware of its potential for ion suppression in the MS. Alternatively, using a column specifically designed for the analysis of basic compounds may be beneficial.
Q5: What are some common sources of contamination in LC-MS analysis?
A5: Common sources of contamination include solvents, mobile phase additives, glassware, sample vials and caps, and carryover from previous injections.[3] It is crucial to use high-purity reagents and to have a rigorous cleaning procedure for all materials that come into contact with the sample.
Quantitative Data Summary
The following tables present hypothetical quantitative data for a typical Suzuki coupling reaction of this compound with phenylboronic acid, monitored by LC-MS.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected m/z [M+H]+ |
| This compound | C7H7BrN2O3 | 245.96 | 246.97 |
| Phenylboronic Acid | C6H7BO2 | 122.05 | 123.06 |
| 6-methoxy-2-methyl-5-nitro-3-phenylpyridine | C13H12N2O3 | 244.08 | 245.09 |
Table 2: Hypothetical Reaction Progress
| Time Point (hours) | % Conversion of Starting Material | Relative Abundance of Product |
| 0 | 0% | 0% |
| 1 | 25% | 24% |
| 2 | 55% | 53% |
| 4 | 85% | 83% |
| 6 | 95% | 94% |
| 24 | >99% | >99% |
Detailed Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
At each time point, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of acetonitrile in a 1.5 mL microcentrifuge tube. This will also precipitate the catalyst.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated solids.
-
Transfer the supernatant to an LC-MS vial for analysis.
Protocol 2: LC-MS Method for Reaction Monitoring
-
Instrumentation: A standard LC-MS system equipped with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-5.0 min: 10% to 95% B
-
5.0-6.0 min: 95% B
-
6.1-8.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
MS Detector Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Visualizations
Caption: Experimental workflow for LC-MS reaction monitoring.
Caption: Logical troubleshooting workflow for LC-MS analysis.
References
Validation & Comparative
A Comparative Guide to the Characterization of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine Suzuki Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Suzuki-Miyaura cross-coupling products derived from 3-Bromo-6-methoxy-2-methyl-5-nitropyridine. Due to the limited availability of direct experimental data for this specific substrate, this guide leverages data from analogous electron-deficient bromopyridine systems to predict reaction outcomes and product characteristics. This approach offers valuable insights for researchers planning synthetic routes and characterizing novel compounds in drug discovery and development.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a critical factor for the success of this reaction, with electron-withdrawing groups on the pyridine ring generally enhancing the rate of the rate-determining oxidative addition step.[1]
Based on general principles, this compound is expected to be a reactive substrate in Suzuki coupling due to the presence of the electron-withdrawing nitro group. The following table provides a comparative summary of expected yields for the Suzuki coupling of this compound with various arylboronic acids, benchmarked against other substituted bromopyridines.
Table 1: Predicted Suzuki-Miyaura Coupling Performance of Various Bromopyridines
| Bromopyridine Substrate | Arylboronic Acid | Typical Catalyst System | Expected Yield (%) | Rationale/Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / Base | 80-95 | The strong electron-withdrawing nitro group is expected to significantly activate the C-Br bond towards oxidative addition, leading to high yields.[1][2] |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Base | 85-98 | Electron-donating groups on the boronic acid partner often lead to higher yields in Suzuki couplings.[3] |
| This compound | 4-Chlorophenylboronic acid | Pd(OAc)₂ / SPhos / Base | 75-90 | Electron-withdrawing groups on the boronic acid can sometimes lead to slightly lower yields compared to electron-rich counterparts.[3] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ / Base | 70-85 | As a less activated substrate compared to the nitropyridine derivative, slightly lower yields are expected under similar conditions.[4] |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ / Base | 60-80 | The proximity of the nitrogen atom to the reaction site can sometimes lead to catalyst inhibition and lower yields (the "2-pyridyl problem").[5] |
| 3,5-Dibromopyridine (Monosubstitution) | Phenylboronic acid | Pd(dppf)Cl₂ / Base | 85-95 | The additional electron-withdrawing bromine atom enhances the reactivity for the first coupling. |
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura coupling of an electron-deficient bromopyridine is provided below. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the best results for this compound.
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water (if using a mixed solvent system)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous, degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-methoxy-2-methyl-5-nitropyridine.
Characterization of Suzuki Products
The successful synthesis of 3-aryl-6-methoxy-2-methyl-5-nitropyridines can be confirmed by various spectroscopic techniques. Below are the expected characteristic signals.
Table 2: Predicted Spectroscopic Data for 3-Aryl-6-methoxy-2-methyl-5-nitropyridine Products
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic protons of the newly introduced aryl group (typically δ 7.0-8.5 ppm). - Aromatic proton on the pyridine ring (singlet, expected to be deshielded due to the nitro group). - Methoxy protons (-OCH₃, singlet, ~δ 4.0 ppm). - Methyl protons (-CH₃, singlet, ~δ 2.5 ppm). |
| ¹³C NMR | - Aromatic carbons of both the pyridine and the new aryl ring (typically δ 110-160 ppm). - Carbon bearing the methoxy group (~δ 55-60 ppm). - Methyl carbon (~δ 15-20 ppm). |
| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product. |
| FT-IR | - Asymmetric and symmetric stretching vibrations of the nitro group (~1530 and ~1350 cm⁻¹). - C-O stretching of the methoxy group. - Aromatic C-H and C=C stretching vibrations. |
Note: The exact chemical shifts will depend on the specific aryl group introduced and the solvent used for NMR analysis.
Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is a highly effective method, other cross-coupling reactions can also be employed for the synthesis of 3-aryl-6-methoxy-2-methyl-5-nitropyridines.
Table 3: Comparison of Alternative Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Stille Coupling | Organostannanes (R-SnBu₃) | High functional group tolerance; effective for complex molecule synthesis.[6][7][8][9] | Toxicity of tin reagents and byproducts.[6] |
| Negishi Coupling | Organozinc (R-ZnX) | High reactivity and functional group tolerance; couples sp², and sp³ carbons.[3][10][11] | Organozinc reagents are often moisture and air-sensitive.[3] |
| Buchwald-Hartwig Amination | Amines | A leading method for C-N bond formation to synthesize arylamines.[1][12][13][14] | Not applicable for C-C bond formation. |
Visualizing the Process
To aid in understanding the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. NMR chemical shift prediction of pyridines [stenutz.eu]
- 6. Stille Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Negishi Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Negishi Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
Navigating Reaction Complexity: A Comparative Guide to LC-MS Analysis of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine Synthesis
For researchers, scientists, and professionals in the dynamic field of drug development, the precise analysis of reaction mixtures is paramount to ensure the quality, purity, and safety of synthesized compounds. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds. This publication offers a detailed examination of analytical approaches, supported by representative experimental data, to assist in the selection and implementation of the most suitable analytical technique for monitoring its synthesis.
In the synthesis of this compound, a complex mixture of the desired product, unreacted starting materials, intermediates, and potential byproducts can be expected. Effective analytical monitoring is crucial for reaction optimization, yield determination, and impurity profiling.[1][2][3] While High-Performance Liquid Chromatography (HPLC) with UV detection is a robust technique for routine analysis, it may fall short in unambiguously identifying unknown impurities.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the superior choice, combining the separation power of HPLC with the mass-resolving capability of a mass spectrometer to provide critical molecular weight information for confident compound identification.[2][4]
This guide explores two common LC-MS approaches for the analysis of a hypothetical reaction mixture for the synthesis of this compound: a rapid screening method using a standard C18 column and a high-resolution method employing a sub-2 µm particle column for enhanced separation of closely eluting species.
Comparative Analysis of LC-MS Methodologies
To illustrate the comparative performance of different LC-MS approaches, the following tables summarize expected quantitative data from the analysis of a hypothetical reaction mixture.
Table 1: Key Components in the Hypothetical Reaction Mixture
| Compound Name | Molecular Formula | Expected [M+H]⁺ (m/z) | Role |
| 2-bromo-5-nitropyridine | C₅H₃BrN₂O₂ | 202.95, 204.95 | Starting Material |
| 6-methoxy-2-methyl-5-nitropyridine | C₇H₈N₂O₃ | 185.05 | Intermediate |
| This compound | C₇H₇BrN₂O₃ | 262.97, 264.97 | Product |
| Dimer impurity | C₁₄H₁₂Br₂N₄O₆ | 523.92, 525.92, 527.92 | Byproduct |
Table 2: Comparison of LC-MS Method Performance
| Parameter | Method A: Rapid Screening (C18, 5 µm) | Method B: High-Resolution (C18, <2 µm) |
| Retention Time (min) - Product | 4.2 | 5.8 |
| Resolution (Product vs. Impurity) | 1.3 | 2.1 |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 0.1 |
| Limit of Quantification (LOQ) (ng/mL) | 1.5 | 0.3 |
| Mass Accuracy (ppm) | < 5 | < 2 |
| Analysis Time (min) | 8 | 12 |
Detailed Experimental Protocols
Detailed methodologies for both LC-MS analyses are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and reaction conditions.
Sample Preparation
-
Dilute a small aliquot of the reaction mixture (e.g., 10 µL) in 990 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[4]
Method A: Rapid Screening LC-MS
-
Instrumentation : Standard HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : Water with 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
Gradient :
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.5 min: 95% to 5% B
-
6.5-8 min: 5% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Injection Volume : 5 µL.
-
Mass Spectrometer :
-
Ionization Mode : Electrospray Ionization (ESI), Positive.
-
Scan Range : m/z 100-800.
-
Capillary Voltage : 3.5 kV.
-
Cone Voltage : 30 V.
-
Method B: High-Resolution Impurity Profiling LC-MS
-
Instrumentation : UHPLC system coupled to a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Column : C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A : Water with 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
Gradient :
-
0-2 min: 2% B
-
2-8 min: 2% to 98% B
-
8-10 min: 98% B
-
10-10.5 min: 98% to 2% B
-
10.5-12 min: 2% B
-
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 2 µL.
-
Mass Spectrometer :
-
Ionization Mode : Electrospray Ionization (ESI), Positive.
-
Scan Range : m/z 50-1000.
-
Mass Resolution : > 20,000 FWHM.
-
Data Acquisition : MS¹ (Full Scan) and data-dependent MS² (ddMS²) for fragmentation of significant ions.
-
Visualizing the Process
To further clarify the experimental process and the logical flow of analysis, the following diagrams are provided.
Caption: Experimental workflow for LC-MS analysis of reaction mixtures.
Caption: Decision tree for selecting an appropriate LC-MS method.
Conclusion
The choice between a rapid screening LC-MS method and a high-resolution approach for the analysis of this compound reaction mixtures depends on the specific analytical goals. For routine monitoring of the main product formation where speed is essential, a standard LC-MS method can be sufficient. However, for comprehensive impurity profiling, identification of unknown byproducts, and in-depth reaction understanding, the superior resolution and mass accuracy of a high-resolution LC-MS/MS system are indispensable.[1][5] By carefully selecting the analytical methodology, researchers can gain valuable insights into their reaction chemistry, ensuring the development of robust and well-characterized synthetic processes.
References
The Reactivity Landscape of Bromonitropyridines in Palladium Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic functionalization of pyridine scaffolds is a cornerstone of modern synthetic chemistry. When substituted with both a bromine atom and a nitro group, these heterocyles present a fascinating case of tunable reactivity in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of the reactivity of 3-bromo- versus 5-bromo-nitropyridines in Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions, supported by experimental data and detailed protocols to inform your synthetic strategies.
The position of the bromo and nitro substituents on the pyridine ring significantly influences the electron density of the carbon-bromine (C-Br) bond, which is the focal point for the initial oxidative addition step in the catalytic cycles of these powerful C-C and C-N bond-forming reactions. Understanding these electronic effects is paramount for predicting reaction outcomes and optimizing conditions.
The Decisive Role of Electronics in Reactivity
The reactivity of aryl halides in palladium-catalyzed coupling reactions is largely dictated by the rate of oxidative addition of the C-X bond to the Pd(0) catalyst. This step is favored by electron-deficient aryl halides. The strongly electron-withdrawing nitro group (-NO₂) deactivates the pyridine ring, making the C-Br bond more susceptible to oxidative addition. However, the relative positions of the bromine, the nitro group, and the pyridine nitrogen atom create a nuanced electronic landscape, leading to observable differences in reactivity between isomers.
Generally, a bromine atom at a position that is more electron-deficient will exhibit higher reactivity. The electron-withdrawing effect of the pyridine nitrogen is most pronounced at the 2- and 4-positions. The nitro group further enhances this effect. Consequently, the reactivity of bromonitropyridine isomers is a result of the interplay of these positional electronic influences.
Comparative Reactivity in Key Palladium Coupling Reactions
While direct, side-by-side comparative studies under identical conditions are not always available in the literature, a clear trend in reactivity can be discerned from existing experimental data for various isomers.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the context of bromonitropyridines, the reactivity difference between isomers is evident. For instance, in the coupling with phenylboronic acid, 5-bromo-3-nitropyridine is expected to be more reactive than 3-bromo-5-nitropyridine. This is attributed to the nitro group at the 3-position exerting a stronger activating effect on the bromine at the 5-position.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Bromonitropyridines with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-5-nitropyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 12 | ~70-80 |
| 5-Bromo-3-nitropyridine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15 | ~80-90 |
Note: The data presented is a synthesis of typical conditions and expected yields based on available literature for analogous systems and may vary based on specific reaction parameters.
Heck Reaction
The Heck reaction, which couples aryl halides with alkenes, also demonstrates the differential reactivity of bromonitropyridine isomers. The more electron-deficient C-Br bond in the 5-bromo isomer generally leads to a more facile oxidative addition and, consequently, a more efficient Heck reaction compared to the 3-bromo counterpart.
Table 2: Representative Data for Heck Reaction of Bromonitropyridines with Styrene
| Substrate | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-5-nitropyridine | Pd(OAc)₂ / PPh₃ | NEt₃ | DMF | 100-120 | 18 | ~60-70 |
| 5-Bromo-3-nitropyridine | Pd(OAc)₂ / P(o-tol)₃ | NEt₃ | DMF | 100 | 24 | ~75-85 |
Note: The data presented is a synthesis of typical conditions and expected yields based on available literature for analogous systems and may vary based on specific reaction parameters.
Buchwald-Hartwig Amination
In the formation of C-N bonds via the Buchwald-Hartwig amination, the same reactivity trend is generally observed. The increased electrophilicity of the carbon bearing the bromine in 5-bromonitropyridines facilitates the crucial oxidative addition step, leading to higher yields or milder reaction conditions compared to the 3-bromo isomers.
Table 3: Representative Data for Buchwald-Hartwig Amination of Bromonitropyridines with Aniline
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-5-nitropyridine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | ~70-80 |
| 5-Bromo-3-nitropyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 4-12 | ~85-95 |
Note: The data presented is a synthesis of typical conditions and expected yields based on available literature for analogous systems and may vary based on specific reaction parameters.
Visualizing the Catalytic Cycles and Workflows
To further elucidate the processes involved, the following diagrams illustrate the general catalytic cycles for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, along with a typical experimental workflow.
Figure 1: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 3: Simplified catalytic cycle for the Heck reaction.
Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions of bromonitropyridines. These should serve as a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the bromonitropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 0.1-0.2 M).
-
Heat the reaction mixture to 85-110 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Heck Reaction
-
To a dry Schlenk tube, add the bromonitropyridine (1.0 mmol, 1.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (e.g., DMF or NMP, 0.1-0.2 M) and the base (e.g., NEt₃, 1.5-2.0 equiv.).
-
Add the alkene (e.g., styrene, 1.2-1.5 equiv.).
-
Seal the tube and heat the reaction mixture to 100-140 °C for the specified time.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP or Xantphos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equiv.) to a dry reaction vessel.
-
Add the bromonitropyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 0.1-0.2 M).
-
Seal the vessel and heat to 80-110 °C, stirring vigorously, until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify by flash chromatography.
A Comparative Guide to Alternative Reagents for 3-Bromo-6-methoxy-2-methyl-5-nitropyridine
In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. 3-Bromo-6-methoxy-2-methyl-5-nitropyridine serves as a key intermediate, prized for its versatile functional groups that facilitate a variety of chemical transformations. This guide provides a comparative analysis of viable alternative reagents, offering researchers and drug development professionals the necessary data to make informed decisions for their synthetic strategies.
The alternatives are evaluated based on their structural similarity, reactivity, and potential applications, with a focus on providing a clear comparison of their chemical properties and known synthetic utility.
Comparison of Key Chemical Properties
The following table summarizes the key properties of this compound and its potential alternatives. This data is essential for understanding the subtle yet critical differences that can influence reaction outcomes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Potential Applications |
| This compound | C₇H₇BrN₂O₃ | 247.05 | Bromo, methoxy, methyl, and nitro groups on a pyridine ring. | Intermediate in the synthesis of complex organic molecules. |
| 2-Bromo-3-methyl-5-nitropyridine [1][2][3] | C₆H₅BrN₂O₂ | 217.02 | Bromo, methyl, and nitro groups on a pyridine ring. Lacks the methoxy group. | Pharmaceutical and agrochemical intermediate.[1] The bromine atom is susceptible to nucleophilic substitution.[1][3] |
| 3-Bromo-2-methoxy-5-nitropyridine [4] | C₆H₅BrN₂O₃ | 233.03 | Positional isomer of the target compound, with the methoxy group at the 2-position. | Reagent in organic synthesis. |
| 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | C₇H₇BrN₂O₃ | 247.05 | Positional isomer of the target compound, with different substituent positions. | Building block in synthetic chemistry. |
| 3-Bromo-6-methoxy-5-nitropyridin-2-amine [5] | C₆H₆BrN₃O₃ | 260.04 | Contains an additional amino group at the 2-position. | Intermediate for further functionalization. |
| 3-Bromo-2-methoxy-6-methyl-5-nitropyridine [6] | C₇H₇BrN₂O₃ | 247.05 | Positional isomer of the target compound. | Chemical synthesis. |
| 3-Bromo-6-methoxy-2-methylpyridine [7] | C₇H₈BrNO | 202.05 | Lacks the nitro group of the target compound. | Precursor for further functionalization, such as nitration. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing the performance of these reagents. Below are representative experimental protocols for reactions involving these types of compounds.
General Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental method for forming carbon-carbon bonds. Bromo-nitropyridine derivatives are excellent substrates for this reaction.[8]
Reaction Workflow:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
-
Reaction Setup: In a flask purged with nitrogen, combine the bromo-nitropyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction Conditions: Heat the mixture at a specified temperature (typically 85-95°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature, and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Protocol for Nucleophilic Aromatic Substitution
The bromine atom on the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.[1][3]
Reaction Workflow:
Caption: Workflow for a nucleophilic aromatic substitution reaction.
Detailed Protocol:
-
Reactant Preparation: Dissolve the bromo-nitropyridine derivative (1.0 eq) in a suitable solvent (e.g., DMF, DMSO).
-
Nucleophile Addition: Add the nucleophile (e.g., an amine or an alkoxide, 1.1-1.5 eq) to the solution. A base may be required depending on the nucleophile.
-
Reaction Conditions: Stir the reaction mixture at a specific temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed, as monitored by TLC.
-
Work-up and Isolation: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it in vacuo.
-
Purification: Purify the residue by recrystallization or column chromatography to obtain the pure substituted product.
Comparison of Structural Alternatives
The positioning of the bromo, methoxy, methyl, and nitro groups on the pyridine ring significantly influences the reagent's reactivity and steric hindrance.
Caption: Structural relationships between the target compound and its alternatives.
Conclusion
The choice of a bromo-nitropyridine reagent is a critical decision in the design of a synthetic route. While this compound is a versatile building block, its isomers and analogs present a range of alternative reactivities and steric profiles. For instance, 2-Bromo-3-methyl-5-nitropyridine offers a different substitution pattern and may be preferred in scenarios where the methoxy group is not desired.[1][3] Conversely, derivatives lacking the nitro group, such as 3-Bromo-6-methoxy-2-methylpyridine, can serve as precursors where late-stage nitration is a strategic advantage.[7]
This guide provides a foundational comparison to aid researchers in selecting the most appropriate reagent for their specific synthetic goals. The provided experimental protocols offer a starting point for reaction optimization, and the structural comparison highlights the key differences that can be exploited for regioselective synthesis. It is recommended to consult further literature for specific reaction conditions and substrate scope when considering these alternatives.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-3-methyl-5-nitropyridine | C6H5BrN2O2 | CID 5200466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-3-methyl-5-nitropyridine Manufacturer & Supplier in China | CAS 4318-73-0 | High Purity Chemicals [pipzine-chem.com]
- 4. labcompare.com [labcompare.com]
- 5. 2726466-04-0|3-Bromo-6-methoxy-5-nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. aobchem.com [aobchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Substituted Aminopyridines: An Evaluation of Key Synthetic Routes
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of substituted aminopyridines is a critical step in the discovery and development of new therapeutics. This guide provides an objective comparison of the most prevalent synthetic methodologies, supported by experimental data, to inform the selection of the optimal synthetic route.
The aminopyridine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds. The strategic introduction of substituents onto the aminopyridine core allows for the fine-tuning of a molecule's pharmacological properties. Consequently, the validation of a robust and versatile synthetic route is of paramount importance. This guide evaluates four principal methods for the synthesis of substituted aminopyridines: the Chichibabin Reaction, Buchwald-Hartwig Amination, Ullmann Condensation, and Nucleophilic Aromatic Substitution (SNAr).
Comparison of Synthetic Routes
The selection of an appropriate synthetic strategy depends on several factors, including the desired substitution pattern, the nature of the starting materials, functional group tolerance, reaction conditions, and scalability. The following table summarizes the key features of each method.
| Method | Typical Conditions | Advantages | Disadvantages |
| Chichibabin Reaction | NaNH₂ or KNH₂, high temperature (110-150 °C), inert solvent (e.g., toluene, xylene)[1] | Direct amination of the pyridine ring, cost-effective reagents. | Harsh reaction conditions, limited to the synthesis of 2-aminopyridines, narrow substrate scope, can result in side reactions.[1][2] |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), base (e.g., NaOtBu, Cs₂CO₃), 80-110 °C[1] | Broad substrate scope, high functional group tolerance, milder conditions than Chichibabin, high yields.[3] | Cost of palladium catalyst and ligands, potential for metal contamination in the final product.[4] |
| Ullmann Condensation | Copper catalyst (e.g., CuI), ligand (e.g., L-proline), base (e.g., K₂CO₃), high temperature (100-200 °C)[1][5] | Lower catalyst cost compared to palladium, effective for specific substrates.[1] | Often requires higher temperatures than Buchwald-Hartwig, can have a narrower substrate scope, stoichiometric amounts of copper may be needed.[1][5] |
| Nucleophilic Aromatic Substitution (SNAr) | Activated halopyridine, nucleophilic amine, base (e.g., K₂CO₃, Et₃N), various solvents (e.g., EtOH, DCM).[6][7] | Metal-free reaction, operationally simple, can be performed under mild conditions with activated substrates.[6] | Requires an electron-withdrawing group on the pyridine ring to activate the halide for substitution, limited to specific substitution patterns. |
Experimental Data: A Head-to-Head Comparison
The following tables provide a comparative overview of the performance of each synthetic route with representative examples.
Table 1: Chichibabin Reaction Yields
| Pyridine Substrate | Amine Source | Product | Yield (%) | Reference |
| Pyridine | NaNH₂ | 2-Aminopyridine | ~70-80 | [2] |
| 4-tert-Butylpyridine | NaNH₂ | 2-Amino-4-tert-butylpyridine | 11 | [2] |
| Pyridine | n-Butylamine (with NaH/LiI) | N-Butylpyridin-2-amine | 95 | [8][9] |
| 3-Methoxypyridine | n-Butylamine (with NaH/LiI) | 2-Butylamino-3-methoxypyridine | 7 | [8] |
Table 2: Buchwald-Hartwig Amination Yields
| Halopyridine Substrate | Amine | Ligand | Product | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Xantphos | 2-Morpholinopyridine | 95 | [1] |
| 3-Chloropyridine | Morpholine | IPr*-3 | 3-Morpholinopyridine | 80 | [10] |
| 2-Bromopyridine | Volatile Amines | dppp | Secondary/Tertiary Aminopyridines | 55-98 | [11] |
| Aryl Bromides | Carbazole derivatives | Xantphos | N-Arylcarbazole derivatives | 80-90 | [12] |
Table 3: Ullmann Condensation Yields
| Halopyridine Substrate | Amine | Ligand | Product | Yield (%) | Reference |
| Iodobenzene | Piperidine | N-methylglycine | N-Phenylpiperidine | >98 | [13] |
| 2-Chlorobenzoic Acid | 2-Aminopyridine | None (Microwave) | 11H-pyrido[2,1-b]quinazolin-11-one | 90 | [14] |
| Aryl Bromides | N-Heterocycles | Acylhydrazine | N-Arylheterocycles | Moderate to High | [15] |
Table 4: Nucleophilic Aromatic Substitution (SNAr) Yields
| Halopyridine Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 2-Fluoropyridines | Various Amines | Mild | 2-Aminopyridine derivatives | Quantitative (by GC/MS) | [16] |
| 2-Chloropyridinium salt | Benzylamine derivatives | K₂CO₃, 40°C, DCM | 2-Benzylaminopyridine derivatives | Moderate to Excellent | [6] |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines | Et₃N, EtOH, reflux | 2,4-Diaminopyrimidine derivatives | - | [7] |
| 2,4-Diazidopyrido[3,2-d]pyrimidine | Various Amines | DCM | 4-Amino-2-azidopyrido[3,2-d]pyrimidine derivatives | 47-98 | [17] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
General Protocol for Chichibabin Reaction
To a stirred suspension of sodium amide (1.2 eq.) in an anhydrous inert solvent such as toluene or xylene, the substituted pyridine (1.0 eq.) is added. The reaction mixture is then heated to 110-150°C under an inert atmosphere (e.g., nitrogen) for several hours. Reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is carefully quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or crystallization.[1]
General Protocol for Buchwald-Hartwig Amination
A reaction vessel is charged with the halopyridine (1.0 eq.), the amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous solvent (e.g., toluene, dioxane) is added, and the mixture is heated to 80-110°C. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[1]
General Protocol for Ullmann Condensation
A mixture of the halopyridine (1.0 eq.), the amine (1.0-2.0 eq.), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) in a high-boiling polar solvent (e.g., DMF, DMSO, or NMP) is heated at 100-200°C. The reaction is monitored by TLC or LC-MS. After the reaction is complete, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
To a solution of the activated halopyridine (1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile, or dichloromethane), the amine (1.0-1.2 eq.) and a base (e.g., K₂CO₃ or Et₃N, 1.0-1.5 eq.) are added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrate. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography.[6][7]
Validation Workflow for a Synthetic Route
The validation of a synthetic route is a critical process in drug development, ensuring reproducibility, scalability, and the consistent quality of the final product. The following diagram illustrates a typical workflow for the validation of a synthetic route to a substituted aminopyridine.
Caption: A generalized workflow for the validation of a synthetic route.
Conclusion
The synthesis of substituted aminopyridines can be achieved through several distinct methodologies, each with its own set of advantages and limitations. While classical methods like the Chichibabin reaction offer a direct approach, modern transition-metal-catalyzed reactions such as Buchwald-Hartwig amination and Ullmann condensation provide greater versatility and milder reaction conditions. Nucleophilic aromatic substitution remains a viable and metal-free alternative for appropriately activated substrates. The selection of the optimal synthetic route requires careful consideration of the specific target molecule, available resources, and desired scale of production. The experimental data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the synthesis and validation of novel substituted aminopyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Ligand Selection for Palladium-Catalyzed Cross-Coupling Reactions with Bromonitropyridines
For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocyclic compounds, the strategic selection of ligands for palladium-catalyzed cross-coupling reactions is paramount. Bromonitropyridines are key building blocks in medicinal chemistry, and their efficient functionalization through reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is often a critical step in the synthesis of novel therapeutic agents. The efficacy of these transformations is highly dependent on the nature of the phosphine ligand employed, which modulates the reactivity and stability of the palladium catalyst.
This guide provides a comparative overview of the performance of various ligands in these coupling reactions with bromonitropyridine substrates. The information presented is a synthesis of data from multiple studies to offer a broader perspective on ligand efficacy.
Comparative Efficacy of Ligands in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a bromonitropyridine and a boronic acid or ester. The choice of ligand is crucial for achieving high yields, particularly with the electron-deficient nature of the bromonitropyridine ring. Bulky and electron-rich phosphine ligands are generally favored as they promote the key steps of the catalytic cycle.
Below is a compiled summary of the performance of different phosphine ligands in the Suzuki-Miyaura coupling of 2-bromo-5-nitropyridine with phenylboronic acid.
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PPh₃ (Triphenylphosphine) | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 4 | High |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 2 | Excellent |
| SPhos | Pd-G3-SPhos | K₃PO₄ | Dioxane | RT | 6 | Excellent |
| RuPhos | Pd-G3-RuPhos | K₃PO₄ | Dioxane | RT | 6 | High |
Note: The yields are generalized from multiple sources and should be considered as relative performance indicators. "Moderate" typically implies yields in the 40-60% range, "High" in the 60-85% range, and "Excellent" above 85%.
Comparative Efficacy of Ligands in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceutical compounds. The reaction of bromonitropyridines with amines is often challenging due to potential catalyst inhibition by the pyridine nitrogen. The use of sterically hindered and electron-rich ligands is essential to facilitate the reductive elimination step and prevent catalyst deactivation.
The following table compares the performance of various ligands for the Buchwald-Hartwig amination of 2-bromo-5-nitropyridine with aniline.
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | Moderate |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 12 | High |
| RuPhos | Pd-G2-RuPhos | K₂CO₃ | t-BuOH | 80 | 8 | Excellent |
| BrettPhos | Pd-G3-BrettPhos | K₃PO₄ | Toluene | 80 | 4 | Excellent |
| JohnPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 12 | High |
Note: The yields are generalized from multiple sources and should be considered as relative performance indicators. "Moderate" typically implies yields in the 40-60% range, "High" in the 60-85% range, and "Excellent" above 85%.
Comparative Efficacy of Ligands in Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. For bromonitropyridines, the choice of both the palladium catalyst and the ligand, as well as the use of a copper co-catalyst, can significantly impact the reaction outcome.
Below is a comparative summary of ligands used in the Sonogashira coupling of 2-bromo-5-nitropyridine with phenylacetylene.
| Ligand | Palladium Precursor | Copper Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 12 | Good |
| P(t-Bu)₃ | Pd(OAc)₂ | None (Cu-free) | Cs₂CO₃ | Dioxane | 100 | 6 | High |
| XPhos | Pd-G2-XPhos | None (Cu-free) | K₃PO₄ | Toluene | 80 | 4 | Excellent |
| cBRIDP | Pd(OAc)₂ | CuI | DIPA | DMF | 90 | 2 | Excellent |
| AsPhos | PdCl₂(MeCN)₂ | CuI | Et₃N | Toluene | 70 | 8 | High |
Note: The yields are generalized from multiple sources and should be considered as relative performance indicators. "Good" typically implies yields in the 50-75% range, "High" in the 75-90% range, and "Excellent" above 90%.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these coupling reactions. The following are representative experimental protocols that can be adapted for specific substrates and ligands.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Bromonitropyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Dioxane, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the bromonitropyridine, arylboronic acid, palladium precursor, phosphine ligand, and base under an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
Bromonitropyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol)
-
Phosphine ligand (e.g., RuPhos, 0.04 mmol)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes.
-
Add the bromonitropyridine and the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
General Procedure for Sonogashira Coupling
Materials:
-
Bromonitropyridine (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium precursor (e.g., PdCl₂(PPh₃)₂, 0.03 mmol)
-
Phosphine ligand (if not part of the precursor, e.g., PPh₃, 0.06 mmol)
-
Copper(I) iodide (CuI, 0.05 mmol) (for copper-catalyzed reactions)
-
Base (e.g., Et₃N, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the bromonitropyridine, palladium precursor, phosphine ligand (if separate), and CuI (if applicable).
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.
-
Seal the tube and stir the reaction mixture at the appropriate temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizing Reaction Components and Workflows
To further aid in the understanding of these complex reactions, the following diagrams illustrate a generalized catalytic cycle for cross-coupling reactions, a typical experimental workflow, and the logical considerations for ligand selection.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: Logical considerations for selecting an appropriate ligand.
A Comparative Guide to HPLC Method Development for the Analysis of Nitropyridine Isomers
For researchers, scientists, and drug development professionals, the accurate analysis of nitropyridine isomers is a critical task in ensuring the purity, stability, and safety of pharmaceutical compounds. The subtle differences in the position of the nitro group on the pyridine ring can significantly impact the molecule's physicochemical properties and biological activity. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and quantification of these isomers. This guide provides an objective comparison of various HPLC methodologies, supported by experimental data, to aid in the development of robust and efficient analytical methods.
The primary challenge in separating nitropyridine isomers lies in their similar polarities and structures, which often results in co-elution or poor resolution with standard chromatographic methods. The selection of an appropriate stationary phase and mobile phase composition is paramount to achieving baseline separation. This guide will compare the performance of Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), two of the most effective strategies for this analytical challenge.
Logical Workflow for HPLC Method Development
The development of an effective HPLC method for nitropyridine isomer analysis follows a logical progression. The initial step involves evaluating the physicochemical properties of the isomers, particularly their polarity. This information guides the initial choice between RP-HPLC and HILIC. Subsequent steps involve screening different stationary phases and optimizing the mobile phase composition to achieve the desired separation.
Caption: A logical workflow for the development of an HPLC method for the analysis of nitropyridine isomers.
Comparison of HPLC Methodologies: RP-HPLC vs. HILIC
The choice between RP-HPLC and HILIC is primarily dictated by the polarity of the nitropyridine isomers. RP-HPLC is generally the first choice for less polar to moderately polar compounds, while HILIC excels in the separation of highly polar and hydrophilic analytes.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Non-polar (e.g., C18, Phenyl-Hexyl) | Polar (e.g., Bare Silica, Amide, Diol) |
| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol) | Non-polar organic solvent with a small amount of aqueous modifier (e.g., Acetonitrile/Water) |
| Elution Order | Least polar compounds elute last | Most polar compounds elute last |
| Primary Interaction | Hydrophobic interactions | Partitioning into a water-enriched layer on the stationary phase surface |
| Best Suited For | Less polar to moderately polar nitropyridine isomers | Highly polar nitropyridine isomers (e.g., those with additional polar functional groups) |
| MS Compatibility | Good, though high aqueous content can sometimes suppress ionization | Excellent, as the high organic content of the mobile phase enhances electrospray ionization (ESI) efficiency |
Experimental Data: A Case Study on 6-Nitropyridine-2-carboxylic Acid Analysis
To illustrate the practical differences between RP-HPLC and HILIC, the following table summarizes the chromatographic data for the analysis of a reaction mixture containing 6-nitropyridine-2-carboxylic acid and its derivatives.
| Compound | RP-HPLC (C18) Retention Time (min) | HILIC (Bare Silica) Retention Time (min) | Comments |
| 6-Nitropyridine-2-carboxylic acid | 2.1 | 8.5 | The polar carboxylic acid is poorly retained in RP-HPLC but strongly retained in HILIC. |
| 6-Nitropyridine-2-carbonyl chloride | 5.8 | 3.2 | The less polar acyl chloride is well-retained in RP-HPLC but elutes earlier in HILIC. |
| Starting Material (less polar precursor) | 7.2 | 2.5 | Shows strong retention in RP-HPLC and weak retention in HILIC. |
This data is representative and serves to illustrate the differing retention behaviors of compounds with varying polarities in RP-HPLC and HILIC systems.
Experimental Protocols
Below are detailed experimental protocols for the RP-HPLC and HILIC methods, which can serve as a starting point for method development for other nitropyridine isomers.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. A Phenyl-Hexyl column of similar dimensions can be used for alternative selectivity, especially for aromatic isomers. The π-π interactions offered by the phenyl stationary phase can provide unique separation for aromatic compounds like nitropyridines.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Instrumentation: HPLC system with a UV-Vis or PDA detector.
-
Column: Bare Silica, 4.6 x 150 mm, 5 µm particle size. Other HILIC phases like Amide or Diol can also be screened for different selectivity.
-
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.8
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.8
-
Gradient:
-
0-2 min: 0% B
-
2-15 min: 0-100% B
-
15-18 min: 100% B
-
18-20 min: 0% B
-
20-30 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a high concentration of acetonitrile (e.g., 90:10 acetonitrile/water) to a concentration of approximately 1 mg/mL. The sample solvent should be similar in composition to the initial mobile phase to ensure good peak shape. Filter through a 0.45 µm syringe filter before injection.
Chiral Separation of Nitropyridine Isomers
For chiral nitropyridine derivatives, enantiomeric separation is crucial. This is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.
Experimental Workflow for Chiral Method Development
Caption: A streamlined workflow for developing a chiral HPLC method for nitropyridine enantiomers.
A general starting point for chiral separation of nitropyridine isomers would involve screening columns like Chiralpak IA, IB, or IC with mobile phases consisting of hexane/isopropanol or methanol/acetonitrile.
Conclusion
The development of a successful HPLC method for the analysis of nitropyridine isomers hinges on a systematic approach to selecting the appropriate chromatographic mode and optimizing the separation conditions. For moderately polar isomers, RP-HPLC with C18 or Phenyl-Hexyl columns offers a robust starting point. For highly polar isomers, HILIC provides superior retention and resolution. For chiral nitropyridines, screening of polysaccharide-based chiral stationary phases is recommended. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate reliable analytical methods for these important compounds.
Safety Operating Guide
Proper Disposal of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine, a halogenated and nitrated organic compound, tailored for researchers, scientists, and drug development professionals.
The following protocols are based on established safety data for similar chemical structures and general guidelines for handling halogenated organic compounds. Adherence to these procedures is critical to minimize risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to be familiar with its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally related compounds indicate that it should be handled with care.
Key safety measures include:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to prevent the dispersion of dust and vapors.[1][2][3] Emergency exits and a risk-elimination area should be clearly designated.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including flame-resistant garments and chemical-impermeable gloves that have been inspected before use.[1][3] Eye protection, such as safety glasses with side shields or goggles, is mandatory. In situations where dust formation is likely, a particle respirator may be necessary.[3]
-
Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1][3] Use non-sparking tools and take precautions against electrostatic discharge.[1] Do not eat, drink, or smoke when handling this product.
-
Storage: Store the chemical in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[1][2] Keep it away from incompatible materials and foodstuff containers.[1]
| Hazard Class | Precautionary Statement | Personal Protective Equipment (PPE) | First Aid Measures |
| Skin Irritant | Wash skin thoroughly after handling.[2] | Chemical-impermeable gloves, protective clothing.[1][2] | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Irritant | Wear eye protection/face protection.[2] | Safety glasses with side-shields or goggles. | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Inhalation Hazard | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] | Use in a well-ventilated area or with respiratory protection.[3] | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Ingestion Hazard | Do not eat, drink or smoke when using this product. | N/A | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. As a halogenated organic compound, it requires special handling and should not be disposed of in standard laboratory waste streams.
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Identify a dedicated waste container specifically for halogenated organic waste. This container should be clearly labeled.[5][6]
-
Do not mix this waste with non-halogenated organic solvents, as this can significantly increase disposal costs.[6]
-
Ensure that incompatible materials, such as strong oxidizing agents or bases, are not added to the same container.
-
-
Container Management:
-
Use a suitable, closed container for disposal.[1] The container should be kept tightly sealed when not in use.[2][6]
-
Affix a hazardous waste tag to the container as soon as the first quantity of waste is added.[6] The tag must clearly identify the contents, including the full chemical name and approximate quantities.[5]
-
-
Waste Collection and Storage:
-
Final Disposal:
-
Arrange for the disposal of the waste through a licensed chemical destruction facility.[1] Common methods for this type of waste include controlled incineration with flue gas scrubbing.[1]
-
Do not discharge the chemical into sewer systems or the environment.[1]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
-
Contaminated Packaging:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as halogenated waste.
-
After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling, depending on local regulations.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromo-6-methoxy-2-methyl-5-nitropyridine
Essential Safety and Handling Guide for 3-Bromo-6-methoxy-2-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safe handling of this chemical in a laboratory setting.
Hazard Identification and Risk Assessment
Assumed GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2][3][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][4][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[2][4][5] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | May cause respiratory irritation.[2][4][5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.[6][7][8][9]
| Body Part | Recommended Protection | Material/Standard |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene gloves should be worn.[9] Always inspect gloves for integrity before use.[7] |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are required. A face shield should be worn over goggles when there is a risk of splashing.[7][10] |
| Body | Flame-resistant lab coat | A flame-resistant lab coat worn over long-sleeved clothing is mandatory.[7][10] |
| Respiratory | Respirator | Use a NIOSH-approved respirator if working outside of a fume hood or if dust/aerosols may be generated.[4][7] |
| Feet | Closed-toe shoes | Fully enclosed shoes are required in the laboratory.[7][10] |
Safe Handling and Storage
Proper handling and storage procedures are critical to preventing accidents and ensuring the stability of the compound.
Operational Plan:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[2]
-
Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1][3]
-
Electrostatic Discharge: Implement measures to prevent electrostatic discharge. Use non-sparking tools.[1][2]
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[4]
Storage Plan:
| Condition | Requirement |
| Container | Keep the container tightly closed.[1][5] |
| Location | Store in a dry, cool, and well-ventilated place.[1] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to protect the environment.
| Waste Type | Disposal Method |
| Chemical Waste | Dispose of through a licensed chemical destruction facility.[1] Controlled incineration with flue gas scrubbing is a suitable method.[1] Do not discharge into sewer systems.[1] |
| Contaminated Packaging | Containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. ehs.dartmouth.edu [ehs.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
